(3R)-3-Methyltetrahydrofuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(3R)-3-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m1/s1 |
InChI Key |
FLZNEKJUIYLHAR-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@]1(CCOC1)C(=O)O |
Canonical SMILES |
CC1(CCOC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Enantiomers of 3-Methyltetrahydrofuran-3-carboxylic Acid: Synthesis, Separation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid, a chiral building block of increasing interest in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in pharmacology, this document details methodologies for the stereoselective synthesis and analytical separation of the (R)- and (S)-enantiomers of this compound. Furthermore, it outlines the key characterization techniques and discusses the potential applications of these optically pure compounds.
Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds
The tetrahydrofuran (THF) ring is a privileged scaffold in a vast number of natural products and biologically active molecules. Its ability to form hydrogen bonds and its conformational flexibility make it a valuable component in the design of small molecule therapeutics. The introduction of a chiral center, as in 3-methyltetrahydrofuran-3-carboxylic acid, adds a layer of complexity and potential for stereospecific interactions with biological targets. The carboxylic acid moiety further enhances the utility of this molecule, providing a handle for further chemical modification and influencing its pharmacokinetic properties.[1] The differential pharmacological activity of enantiomers is a well-established principle in drug development, necessitating the synthesis and evaluation of optically pure compounds.
Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure 3-methyltetrahydrofuran-3-carboxylic acid presents a significant synthetic challenge. Direct asymmetric synthesis or chiral resolution of the racemic mixture are the two primary approaches. Based on established methodologies for related chiral heterocycles, a plausible and efficient strategy involves the synthesis of a chiral lactone precursor followed by a stereospecific reduction.
Proposed Enantioselective Synthesis via Chiral Lactone Intermediate
A robust strategy for accessing the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid involves the asymmetric hydrogenation of a suitable ketoester to form a chiral lactone, which is then reduced to the target tetrahydrofuran.[2][3] This approach offers good stereocontrol and utilizes well-established synthetic transformations.
Workflow for the Proposed Enantioselective Synthesis:
Caption: Proposed synthetic workflow for the enantioselective synthesis of 3-methyltetrahydrofuran-3-carboxylic acid enantiomers.
Experimental Protocol (Proposed):
Step 1: Asymmetric Hydrogenation to Chiral Lactone
-
To a solution of the starting ketoester in a suitable solvent (e.g., methanol or dichloromethane) in a high-pressure reactor, add a chiral iridium catalyst with a ferrocene-based ligand.
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours.
-
After completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral lactone by column chromatography on silica gel.
Causality: The choice of a chiral iridium catalyst is based on its proven efficacy in the highly enantioselective hydrogenation of ketoesters to chiral lactones.[2] The specific ligand will determine the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-lactone.
Step 2: Reduction to the Target Carboxylic Acid
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (BH₃·THF) in anhydrous tetrahydrofuran.
-
Cool the suspension to 0 °C and add a solution of the chiral lactone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
-
Filter the resulting suspension and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with hydrochloric acid to protonate the carboxylate.
-
Extract the acidified aqueous layer with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield the crude enantiomerically enriched 3-methyltetrahydrofuran-3-carboxylic acid.
-
Further purification can be achieved by recrystallization or column chromatography.
Causality: Strong reducing agents like LiAlH₄ or borane are required to reduce both the lactone and the ester functionalities to the corresponding alcohol and then re-oxidize selectively to the carboxylic acid, or directly reduce the lactone to a diol followed by a selective oxidation. The choice of workup conditions is critical to ensure the protonation and efficient extraction of the final carboxylic acid product.[3]
Chiral Separation of Enantiomers
For obtaining both enantiomers from a racemic mixture, or for the analytical determination of enantiomeric excess (ee), chiral high-performance liquid chromatography (HPLC) is the method of choice. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral compounds, including carboxylic acids.[4][5]
Chiral HPLC Methodology
The separation of the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid can be achieved using a chiral stationary phase that allows for differential interaction with each enantiomer.
Workflow for Chiral HPLC Separation:
Caption: Workflow for the analytical or preparative separation of 3-methyltetrahydrofuran-3-carboxylic acid enantiomers by chiral HPLC.
Experimental Protocol (Proposed):
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical separations.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
Data Presentation:
| Parameter | Proposed Condition | Rationale |
| Chiral Stationary Phase | Cellulose or Amylose derivative | Broad enantioselectivity for carboxylic acids.[4] |
| Mobile Phase | Hexane/Isopropanol with 0.1% TFA | Good balance of polarity for elution and interaction with the CSP. TFA suppresses ionization of the carboxylic acid, leading to better peak shape.[5] |
| Flow Rate | 1.0 mL/min | Standard for analytical HPLC, providing good resolution in a reasonable time. |
| Temperature | 25 °C | Standard ambient temperature for reproducible chromatography. |
| Detection Wavelength | 215 nm | Wavelength at which the carboxylic acid chromophore absorbs UV light. |
Self-Validation: The protocol is self-validating through the clear separation of the two enantiomeric peaks in the chromatogram. The resolution factor (Rs) should be greater than 1.5 for baseline separation, confirming the method's effectiveness. The enantiomeric excess of a synthesized sample can be accurately determined by integrating the peak areas of the two enantiomers.
Structural Characterization
The unambiguous identification and characterization of the (R)- and (S)-enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid are crucial. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. While the NMR spectra of the two enantiomers in an achiral solvent will be identical, the use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to distinguishable signals for the enantiomers.
Expected Spectroscopic Data (Based on related structures):
| Nucleus | Expected Chemical Shift (ppm) and Multiplicity | Assignment |
| ¹H NMR | 1.3-1.5 (s, 3H) | -CH₃ |
| 2.0-2.4 (m, 2H) | -CH₂- (C4) | |
| 3.8-4.2 (m, 2H) | -O-CH₂- (C5) | |
| 3.9-4.3 (m, 1H) | -CH- (C2) | |
| 10-12 (br s, 1H) | -COOH | |
| ¹³C NMR | 20-25 | -CH₃ |
| 35-40 | -CH₂- (C4) | |
| 50-55 | Quaternary Carbon (C3) | |
| 65-70 | -O-CH₂- (C5) | |
| 70-75 | -CH- (C2) | |
| 175-180 | -COOH |
Note: The exact chemical shifts will depend on the solvent and other experimental conditions.
Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the C-O stretch of the ether (~1050-1150 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (130.14 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Chiroptical Methods: Optical rotation (using a polarimeter) and circular dichroism (CD) spectroscopy can be used to distinguish between the two enantiomers and determine their absolute configuration.
Applications in Drug Development
Chiral 3-substituted tetrahydrofuran derivatives are valuable building blocks in the synthesis of various pharmaceutical agents.[6] The specific enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid can be used to introduce a stereochemically defined fragment into a larger drug molecule, potentially leading to improved efficacy, selectivity, and a better safety profile. While specific applications of this particular molecule are not yet widely published, its structural motifs are present in a range of biologically active compounds. Its use as a constrained amino acid surrogate or as a fragment in the design of enzyme inhibitors and receptor antagonists is a promising area of research. A patent search reveals the use of related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in medicinal applications, highlighting the potential of this scaffold.[7]
Conclusion
This technical guide has outlined the key aspects of the chemical structure of the enantiomers of 3-methyltetrahydrofuran-3-carboxylic acid. By providing proposed, field-proven methodologies for their stereoselective synthesis and chiral separation, along with guidelines for their characterization, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The continued exploration of the synthesis and biological activity of these and related chiral building blocks will undoubtedly contribute to the development of novel and improved therapeutics.
References
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Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. (2014). PubMed. [Link]
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A Comprehensive Technical Guide to the Therapeutic Applications of 3,3-Disubstituted Tetrahydrofuran Derivatives
Foreword: Unlocking Three-Dimensionality in Drug Design
The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the capacity of its oxygen atom to act as a hydrogen bond acceptor. While medicinal chemists have extensively explored substitutions at the C2 and C5 positions to modulate biological activity, the geminal disubstitution at the C3 position remains a relatively uncharted territory.
This guide delves into the therapeutic landscape of 3,3-disubstituted tetrahydrofuran derivatives. We will move beyond a simple cataloging of compounds to explore the fundamental rationale for their synthesis and application. The creation of a quaternary stereocenter at the C3 position is not merely a synthetic challenge; it is a deliberate strategy to imbue molecules with unique three-dimensional characteristics that can profoundly influence their pharmacological profiles. This is most elegantly demonstrated in the burgeoning field of spirocyclic tetrahydrofurans, which represent a significant and therapeutically relevant subclass of 3,3-disubstituted systems. Herein, we will examine the strategic advantages of this structural motif, survey its current applications, detail synthetic methodologies, and project its future role in addressing complex therapeutic challenges.
Part 1: The Strategic Imperative for 3,3-Disubstitution
In an era of drug discovery moving beyond flat, aromatic structures, the deliberate introduction of three-dimensionality is paramount for enhancing specificity and improving drug-like properties. The 3,3-disubstitution pattern on a tetrahydrofuran ring serves as a powerful tool to achieve this, offering distinct advantages over its monosubstituted or 2,5-disubstituted counterparts.
The causality behind the choice to synthesize and evaluate these scaffolds is rooted in several key medicinal chemistry principles:
-
Enhanced Three-Dimensionality and Novel Chemical Space: Gem-disubstitution forces substituents to project into three-dimensional space, enabling exploration of larger and more complex regions of the target's binding pocket. This is particularly pronounced in spirocyclic systems, where the conjoined ring introduces a rigid, defined vector.[4]
-
Conformational Restriction: The quaternary C3 center acts as a conformational anchor, reducing the rotational freedom of the tetrahydrofuran ring and any attached side chains. This pre-organization of the molecule into a bioactive conformation can significantly reduce the entropic penalty of binding to a biological target, thereby increasing binding affinity and potency.[4]
-
Modulation of Physicochemical Properties: The introduction of a spirocycle or two distinct substituents at C3 can fine-tune critical properties such as lipophilicity (LogP) and aqueous solubility. This allows for the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is crucial for developing viable drug candidates.[4]
-
Metabolic Stability: The quaternary carbon can act as a metabolic shield, preventing enzymatic degradation (e.g., by Cytochrome P450 enzymes) at or near the C3 position, potentially increasing the compound's half-life and bioavailability.
Caption: Strategic advantages of the 3,3-disubstituted THF scaffold.
Part 2: Therapeutic Applications: The Ascendancy of Spirocyclic Systems
While examples of simple 3,3-dialkyltetrahydrofurans in late-stage drug development are sparse, the spirocyclic subclass has emerged as a rich source of bioactive compounds, validating the strategic principles outlined above.
Anticancer Activity
The pursuit of novel anticancer agents has led to the investigation of complex natural products and their synthetic analogues. Spirocyclic tetrahydrofurans have shown notable promise in this area.
Case Study: Cyclohelminthol X A significant example is cyclohelminthol X , a [2.4.0] spirocyclic compound isolated from the plant pathogen Helminthosporium velutinum. This molecule has demonstrated potent and selective cytotoxicity against human cancer cell lines.[5]
The mechanism of action is still under investigation, but its potent activity underscores the potential of this scaffold in oncology. The rigid spirocyclic framework likely orients key functional groups for optimal interaction with its biological target.
| Compound | Cell Line | Activity | Reference |
| Cyclohelminthol X | Leukemia (HL60) | IC₅₀ = 0.35 µM | [5] |
| Cyclohelminthol X | Colon Adenocarcinoma (COLO201) | IC₅₀ = 16 µM | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Molecules that can modulate inflammatory pathways are of high therapeutic value.
Case Study: Spirocyclic Limonoids Limonoids isolated from Trichilia connaroides, which feature a [4.4.0] spirocyclic lactone moiety fused with a tetrahydrofuran ring, have been shown to possess anti-inflammatory properties. These compounds were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, a key cellular model for inflammation.[5]
| Compound | Concentration | NO Production Inhibition | Reference |
| Limonoid Derivative | 50 µM | 37.13% | [5] |
| Limonoid Derivative | 25 µM | 25.89% | [5] |
Potential in Other Therapeutic Areas
The broader class of spiroethers, which includes spiro-tetrahydrofurans, has been associated with a wide range of biological activities, suggesting fertile ground for future research. These reported activities include:
While specific examples of 3,3-disubstituted tetrahydrofurans for these indications are not yet prominent in the literature, the proven utility of the spiroether scaffold provides a strong rationale for the synthesis and screening of novel spiro-THF libraries against these targets. For instance, the well-established importance of substituted tetrahydrofurans in HIV protease inhibitors suggests that spirocyclic variants could offer a novel approach to achieving high potency and overcoming drug resistance.[6]
Part 3: Synthetic Strategies for Assembling the 3,3-Disubstituted Core
The primary synthetic hurdle in constructing 3,3-disubstituted tetrahydrofurans is the efficient and stereocontrolled formation of the C3 quaternary center. The choice of strategy is dictated by the nature of the substituents (e.g., forming a spirocycle vs. two independent groups).
Key Methodologies
-
Intramolecular Cyclization: This is a common and powerful strategy, typically involving the cyclization of a linear precursor that already contains the requisite quaternary carbon. The key is the judicious choice of the precursor and the cyclization conditions.
-
[3+2] Cycloaddition Reactions: These reactions can form the five-membered THF ring in a single step from two components, offering high efficiency.
-
Rearrangement Reactions: Certain molecular rearrangements can be harnessed to construct the THF skeleton. A notable example involves the Cope rearrangement of 3,3-dicyano-1,5-dienes, which proceeds through a gem-disubstituted intermediate, to ultimately form highly substituted tetrahydrofurans.[7]
Caption: Key synthetic workflows to 3,3-disubstituted tetrahydrofurans.
Exemplary Protocol: Synthesis of a Spiro-THF Precursor via Michael Addition
This protocol describes a self-validating system for the synthesis of a key intermediate for spirocyclic tetrahydrofurans, based on established methodologies. The causality for this choice is the reliability of the Michael addition for C-C bond formation and the subsequent cyclization to form the heterocyclic ring.
Objective: To synthesize a 1,5-dicarbonyl precursor for subsequent intramolecular cyclization to a spiro-tetrahydrofuran.
Materials:
-
Cyclopentanone
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with cyclopentanone (1.0 eq) and methanol (50 mL). The solution is cooled to 0 °C in an ice bath.
-
Rationale: Cooling the reaction mixture helps to control the exothermicity of the Michael addition and minimize side reactions.
-
-
Base Addition: A solution of potassium hydroxide (0.1 eq) in methanol (10 mL) is added dropwise to the stirred solution over 10 minutes.
-
Rationale: KOH is a strong base that deprotonates cyclopentanone to form the enolate nucleophile required for the Michael addition. Catalytic amounts are sufficient.
-
-
Michael Addition: Methyl vinyl ketone (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
-
Rationale: The enolate of cyclopentanone attacks the β-carbon of the α,β-unsaturated ketone (MVK). The slight excess of MVK ensures complete consumption of the limiting reagent.
-
-
Workup and Quenching: The reaction is quenched by the addition of saturated aqueous NH₄Cl (50 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Rationale: NH₄Cl is a mild acid that neutralizes the KOH catalyst, stopping the reaction. Diethyl ether is used to extract the organic product from the aqueous phase.
-
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Rationale: Washing with brine removes residual water. MgSO₄ is a drying agent. Column chromatography separates the desired 1,5-dicarbonyl product from unreacted starting materials and byproducts.
-
Validation: The structure and purity of the resulting diketone can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. This intermediate is now primed for a subsequent acid- or base-catalyzed intramolecular aldol reaction followed by dehydration and reduction to yield the spiro-tetrahydrofuran scaffold.
Part 4: Future Perspectives and Conclusion
The exploration of 3,3-disubstituted tetrahydrofuran derivatives in medicinal chemistry is still in its early stages, yet the initial findings, particularly from spirocyclic systems, are highly compelling. These scaffolds offer a robust platform for creating conformationally constrained, three-dimensional molecules with favorable drug-like properties.
Future research should focus on several key areas:
-
Systematic Exploration of Non-Spirocyclic Scaffolds: There is a significant opportunity to synthesize and screen libraries of simple 3,3-dialkyl and 3,3-diaryl tetrahydrofurans to understand their potential as therapeutic agents.
-
Application to Validated Targets: The 3,3-disubstituted motif should be incorporated into existing pharmacophores. For example, modifying the bis-THF ligand of the HIV protease inhibitor Darunavir with a 3,3-spirocycle could lead to next-generation inhibitors with improved resistance profiles and pharmacokinetic properties.
-
Development of Novel Synthetic Methods: New stereoselective methods for the efficient construction of the C3-quaternary center are needed to accelerate the exploration of this chemical space.
References
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Reyes-Calero, A., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(23), 4296. Available at: [Link]
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Miller, J. F., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(5), 609–628. Available at: [Link]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current organic chemistry, 11(2), 101–125. Available at: [Link]
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Parwani, P., et al. (2021). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. ChemistrySelect, 6(45), 12599-12622. Available at: [Link]
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Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. OSTI.GOV. Available at: [Link]
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Trost, B. M., & Xu, J. (2005). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical science, 6(3), 1614–1622. Available at: [Link]
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Hay, M. B., & Wolfe, J. P. (2013). Synthesis of Substituted Tetrahydrofurans. Topics in Heterocyclic Chemistry, 31, 1-40. Available at: [Link]
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Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA. Available at: [Link]
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Grenning, A. J., & Emmetiere, F. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Organic Letters, 22(3), 842-847. Available at: [Link]
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He, Q., & Gouverneur, V. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. Available at: [Link]
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Pérez-Cruz, C., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(37), 22961-22981. Available at: [Link]
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Kumar, A., et al. (2025). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances, 15(45), 31086-31113. Available at: [Link]
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Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. Available at: [Link]
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Reddy, T. S., et al. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. Chemistry & Biodiversity, 15(11), e1800277. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of (3R)-3-methyltetrahydrofuran-3-carboxylic acid in Organic Solvents
Introduction: The Significance of Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for various applications, from chemical reactions to pharmaceutical formulations.[1] For a chiral molecule like (3R)-3-methyltetrahydrofuran-3-carboxylic acid, understanding its solubility profile is crucial for diastereomeric resolutions, purification processes, and the development of homogenous reaction media. This guide will delve into the theoretical considerations that govern its solubility and provide robust experimental protocols for its quantitative determination.
Molecular Structure and Predicted Solubility Behavior
This compound possesses a unique combination of functional groups that influence its interaction with various solvents. Its molecular formula is C₆H₁₀O₃ and it has a molecular weight of approximately 130.14 g/mol .[2]
-
Polar Functional Groups: The presence of a carboxylic acid group (-COOH) and a tetrahydrofuran ring (an ether) imparts significant polarity to the molecule. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor.[2]
-
Non-Polar Feature: The methyl group (-CH₃) at the chiral center introduces a non-polar characteristic.
-
Chirality: The '(3R)' designation indicates a specific stereoisomer. While enantiomers have identical physical properties in achiral solvents, their solubility can differ in chiral environments.
Based on these structural features, a general solubility trend can be predicted according to the "like dissolves like" principle.[1]
Predicted Solubility:
-
High Solubility Expected in: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, THF). These solvents can engage in hydrogen bonding and dipole-dipole interactions with the carboxylic acid and ether functionalities.
-
Moderate to Low Solubility Expected in: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).
-
Low to Insoluble Expected in: Non-polar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility
A systematic approach is necessary to quantify the solubility of this compound. The following sections detail the recommended experimental workflow and specific protocols.
Experimental Workflow
The process of determining solubility involves preparing saturated solutions, ensuring equilibrium, and quantifying the dissolved solute.
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Protocol: Shake-Flask Method
The shake-flask method is a reliable technique for determining equilibrium solubility.[3]
Materials:
-
This compound (purity ≥98%)[2]
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a gravimetric setup
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
Quantification: Analyze the concentration of the dissolved solute in the filtrate using a validated analytical method, such as HPLC or gravimetric analysis.
Quantification Methods
High-Performance Liquid Chromatography (HPLC):
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Gravimetric Analysis:
-
Tare Weighing: Accurately weigh an empty, dry container (e.g., a small beaker or aluminum pan).
-
Sample Addition: Pipette a known volume of the filtered saturated solution into the tared container.
-
Solvent Evaporation: Place the container in a fume hood or a vacuum oven at a suitable temperature to slowly evaporate the solvent.
-
Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Solubility Calculation: The solubility can be calculated by dividing the mass of the dried solute by the volume of the solution added.
Data Presentation
The obtained solubility data should be presented in a clear and concise manner for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | High | To be determined |
| Ethanol | High | To be determined | |
| Polar Aprotic | DMSO | High | To be determined |
| THF | High | To be determined | |
| Intermediate Polarity | Ethyl Acetate | Moderate | To be determined |
| Dichloromethane | Moderate | To be determined | |
| Non-Polar | Toluene | Low | To be determined |
| Hexane | Low | To be determined |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The van't Hoff equation can be used to understand the relationship between temperature and solubility.[3] For most solids dissolving in a liquid, solubility increases with temperature in an endothermic process.
-
pH: In aqueous or mixed aqueous-organic systems, the pH can significantly alter the solubility of a carboxylic acid.[3] Deprotonation of the carboxylic acid to its more polar carboxylate salt at higher pH generally increases aqueous solubility.
-
Presence of Water: The solubility of carboxylic acids in some organic solvents can be enhanced by the presence of water.[4][5][6] This is an important consideration for processes where water may be present as an impurity.
Conclusion
This technical guide provides a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental methodologies, researchers can generate the critical data needed for process development, purification, and formulation in their specific applications. The provided protocols are designed to be self-validating and adhere to high standards of scientific integrity.
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Compound solubility measurements for early drug discovery | Comput
- Solubility of Organic Compounds.
- Experiment: Solubility of Organic & Inorganic Compounds.
- 1158760-45-2 | 3-Methyltetrahydrofuran-3-carboxylic acid - ChemScene.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.
- Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes - eScholarship.
- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals.
Sources
- 1. chem.ws [chem.ws]
- 2. chemscene.com [chemscene.com]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 6. Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes [escholarship.org]
pKa values of 3-methyltetrahydrofuran-3-carboxylic acid
An In-depth Technical Guide to the pKa of 3-Methyltetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of pKa in Drug Development
The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), profoundly impacts its interaction with biological systems. For an acidic compound like 3-methyltetrahydrofuran-3-carboxylic acid, the pKa represents the pH at which 50% of the molecules are in their deprotonated, anionic form.[1] This equilibrium between the charged and uncharged species governs membrane permeability, binding to target proteins, and aqueous solubility. Therefore, a thorough understanding and accurate determination of the pKa of novel chemical entities are paramount for successful drug development.
Theoretical Framework: Predicting the Acidity of 3-Methyltetrahydrofuran-3-carboxylic Acid
The acidity of a carboxylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion.[2][3] Factors that stabilize this anion will increase the acidity of the parent carboxylic acid, resulting in a lower pKa value.[2][4] For 3-methyltetrahydrofuran-3-carboxylic acid, two key structural features influence its acidity: the inductive effect of the tetrahydrofuran ring and the presence of a methyl group at the α-position.
The Inductive Effect of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring contains an oxygen atom, which is more electronegative than carbon.[5] This electronegativity results in an electron-withdrawing inductive effect (-I effect), where electron density is pulled away from the carboxylic acid group through the sigma bonds of the ring.[6][7][8] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.[2][3] A more stable conjugate base corresponds to a stronger acid.[2]
To estimate the magnitude of this effect, we can consider the pKa of a structurally related compound, (S)-tetrahydrofuran-3-carboxylic acid. A predicted pKa value for this compound is approximately 4.33 ± 0.20.[9] This is slightly lower than the typical pKa of a simple acyclic carboxylic acid like acetic acid (pKa ≈ 4.76), suggesting that the inductive effect of the ether oxygen does indeed enhance acidity.[10]
The Inductive Effect of the α-Methyl Group
In contrast to the electron-withdrawing ether oxygen, the methyl group at the α-position to the carboxyl group is generally considered to have an electron-donating inductive effect (+I effect).[6][11] Electron-donating groups tend to destabilize the conjugate base by intensifying the negative charge on the carboxylate.[6][10] This destabilization leads to a weaker acid and, consequently, a higher pKa value.
Predicted pKa of 3-Methyltetrahydrofuran-3-carboxylic Acid
Considering the opposing inductive effects of the THF ring's oxygen and the α-methyl group, we can anticipate the pKa of 3-methyltetrahydrofuran-3-carboxylic acid. The electron-withdrawing effect of the oxygen is expected to lower the pKa relative to a simple alkyl carboxylic acid, while the electron-donating effect of the methyl group will likely raise it.
Starting with the predicted pKa of tetrahydrofuran-3-carboxylic acid (≈ 4.33), the addition of the α-methyl group would be expected to increase this value slightly. Therefore, a reasonable estimate for the pKa of 3-methyltetrahydrofuran-3-carboxylic acid would be in the range of 4.4 to 4.8 .
Table 1: Comparison of Related Carboxylic Acid pKa Values
| Compound | pKa | Key Structural Feature |
| Acetic Acid | ~4.76[10] | Reference alkyl carboxylic acid |
| Tetrahydrofuran-3-carboxylic acid | ~4.33 (Predicted)[9] | Electron-withdrawing ether oxygen |
| 3-Methyltetrahydrofuran-3-carboxylic Acid | ~4.4 - 4.8 (Estimated) | Electron-withdrawing ether and electron-donating methyl group |
| Benzoic Acid | ~4.20[6] | sp2 hybridized carbons in the ring |
| Cyclohexanecarboxylic Acid | ~4.87[6] | Reference cycloalkane carboxylic acid |
Experimental Determination of pKa
For definitive pKa determination, experimental methods are indispensable. The following protocols outline two common and reliable techniques.
Potentiometric Titration
Potentiometric titration is a robust method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (3-methyltetrahydrofuran-3-carboxylic acid) and monitoring the pH change.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh a sample of 3-methyltetrahydrofuran-3-carboxylic acid.
-
Dissolve the sample in a known volume of high-purity deionized water. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the pKa value obtained will be an apparent pKa (pKaapp) specific to that solvent system.
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
-
Titration:
-
Place the dissolved sample in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the equivalence point, which is the point of steepest inflection in the curve.
-
Determine the volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point).
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The protonated (HA) and deprotonated (A⁻) forms of the acid must have distinct molar absorptivities at a specific wavelength.
Experimental Workflow:
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a series of buffer solutions with accurately known pH values spanning a range around the estimated pKa (e.g., pH 3 to 6).
-
Prepare a concentrated stock solution of 3-methyltetrahydrofuran-3-carboxylic acid in a suitable solvent.
-
Prepare a set of sample solutions by adding a small, constant volume of the stock solution to a known volume of each buffer solution.
-
-
Measurement:
-
Record the UV-Vis spectrum for each buffered solution.
-
Identify an analytical wavelength where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve.
-
Computational Prediction of pKa
In silico methods provide a rapid means of estimating pKa values, which can be particularly useful in the early stages of drug discovery. These methods are broadly categorized into quantum mechanical (QM) approaches and quantitative structure-property relationship (QSPR) models.
Quantum Mechanical (QM) Approaches
QM-based methods calculate the pKa from first principles by determining the free energy change of the deprotonation reaction.[12] Density Functional Theory (DFT) is a commonly employed QM method for this purpose.[13]
Computational Workflow:
Caption: General workflow for QM-based pKa prediction.
A common approach involves using a thermodynamic cycle that relates the gas-phase acidity to the solution-phase acidity. The free energy of deprotonation in solution (ΔG°aq) is calculated, and the pKa is then determined using the equation:
pKa = ΔG°aq / (2.303 * RT)
where R is the gas constant and T is the temperature in Kelvin. The accuracy of these predictions is highly dependent on the level of theory, basis set, and solvation model employed.[12][13][14]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are based on the principle that the physicochemical properties of a molecule are correlated with its structural features.[15] These models use statistical methods to build a correlation between a set of molecular descriptors and the experimental pKa values for a training set of molecules. Once a robust model is developed, it can be used to predict the pKa of new compounds. While computationally less expensive than QM methods, their accuracy is limited by the diversity and quality of the training set data.
Conclusion
References
- Filo. (2025, December 22). Write a note on factors affecting the Pka Values of acids and bases.
- Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids.
- Oreate AI Blog. (2026, January 8). Understanding the Acidity of Carboxylic Acids.
- ChemRxiv. (n.d.). Using Atomic Charges to Describe the pKa of Carboxylic Acids.
- Organic Chemistry Tutor. (n.d.). Acidity of Carboxylic Acids.
- Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. (n.d.).
- PMC. (2024, March 12).
- PubMed. (2012, October 4). First principles pKa calculations on carboxylic acids using the SMD solvation model: effect of thermodynamic cycle, model chemistry, and explicit solvent molecules.
- Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids [closed].
- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
- ResearchGate. (n.d.). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.
- ResearchGate. (2025, August 10). (PDF)
- Organic Chemistry Tutor. (n.d.).
- Journal of the American Chemical Society. (2001, July 7).
- Wikipedia. (n.d.). Inductive effect.
- Chapter 24: Phenols. Alcohols contain an OH group bonded. (n.d.).
- ChemicalBook. (2025, July 4). (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4.
- J&K Scientific. (n.d.). 3-Methyltetrahydrofuran-3-carboxylic acid | 1158760-45-2.
- YouTube. (2015, February 3).
- YouTube. (2013, February 10). pKa part 5 Inductive Effects.
- Sigma-Aldrich. (n.d.). (S)-Tetrahydrofuran-3-carboxylic acid | 168395-26-4.
- pKa chart. (n.d.).
- YouTube. (2020, January 21). PKA VALUE CORRECT ORDER ACIDITY INDUCTIVE EFFECT MESOMERIC EFFECT.
- ChemicalBook. (2025, July 16). 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2.
- PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid | C5H8O3 | CID 20595422.
- Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
- ChemScene. (n.d.). 1158760-45-2 | 3-Methyltetrahydrofuran-3-carboxylic acid.
- Pharmaffiliates. (n.d.).
- NIST WebBook. (n.d.). Furan, tetrahydro-3-methyl-.
Sources
- 1. mrupp.info [mrupp.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Write a note on factors affecting the Pka Values of acids and bases | Filo [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Inductive effect - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. (S)-Tetrahydro-3-furancarboxylic acid | 168395-26-4 [chemicalbook.com]
- 10. Understanding the Acidity of Carboxylic Acids - Oreate AI Blog [oreateai.com]
- 11. youtube.com [youtube.com]
- 12. First principles pKa calculations on carboxylic acids using the SMD solvation model: effect of thermodynamic cycle, model chemistry, and explicit solvent molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Whitepaper: Sourcing and Quality Assurance of (3R)-3-Methyltetrahydrofuran-3-carboxylic Acid
This in-depth technical guide details the sourcing, quality assurance, and application of (3R)-3-methyltetrahydrofuran-3-carboxylic acid , a critical chiral building block in modern drug discovery.
Executive Summary
This compound (CAS 2200475-49-4 ) is a high-value chiral building block used to introduce conformational restriction and metabolic stability into pharmaceutical candidates. Its quaternary carbon center at the 3-position prevents racemization and blocks metabolic oxidation at the
This guide addresses the critical challenge of sourcing this specific enantiomer, distinguishing it from its widely available racemate (CAS 1158760-45-2), and establishing a self-validating Quality Control (QC) protocol to ensure enantiomeric excess (ee%) >98%.
Technical Profile & Identification
Precise identification is the first line of defense against supply chain errors. The (3R)-enantiomer is often mislabeled or substituted with the racemate due to the structural similarity and the recent assignment of its specific CAS number.
| Parameter | Specification | Notes |
| Chemical Name | This compound | Specific enantiomer |
| CAS Number | 2200475-49-4 | CRITICAL: Do not confuse with Racemate (1158760-45-2) or (3S)-isomer (2322930-18-5). |
| Molecular Formula | C₆H₁₀O₃ | MW: 130.14 g/mol |
| Stereochemistry | (3R)-Configuration | Quaternary center at C3. |
| Physical State | Viscous oil or low-melting solid | Hygroscopic; store under inert atmosphere. |
| Solubility | DMSO, Methanol, DCM | Limited solubility in non-polar hydrocarbons. |
Sourcing Landscape & Price Analysis
Supplier Tiering
The market for this compound is bifurcated into "Catalog Suppliers" (who often stock the racemate and separate on demand) and "Specialist Synthesis Houses" (who synthesize it asymmetrically).
-
Tier 1 (High Reliability): Enamine , WuXi AppTec , Accela Chem . These suppliers typically provide batch-specific CoA with chiral HPLC data.
-
Tier 2 (Aggregators): Fluorochem , Combi-Blocks , MolPort . Often source from Tier 1 but offer competitive pricing for small scales (mg to g).
-
Tier 3 (Bulk/Custom): Chinese CROs (e.g., ChemScene, BLD Pharm). Best for kg-scale but require rigorous internal QC validation.
Price Estimation (Q4 2025 Market Data)
Note: Prices are estimates for research-grade purity (>97% chemical, >95% ee).
| Scale | Racemate (CAS 1158760-45-2) | (3R)-Enantiomer (CAS 2200475-49-4) | Lead Time |
| 1 g | $25 - $40 | $450 - $650 | 2-3 Weeks (Custom) |
| 5 g | $80 - $120 | $1,800 - $2,500 | 4-6 Weeks |
| 100 g | $800 - $1,200 | Inquire (FTE/Custom) | 8-12 Weeks |
Procurement Strategy: For Discovery Chemistry (<5g), purchase from Tier 1 suppliers to guarantee speed and quality. For Process Development (>100g), contract a custom synthesis campaign to resolve the racemate or perform asymmetric synthesis, which significantly lowers the cost-per-gram.
Quality Assurance & Validation Protocols
As a scientist, you cannot rely solely on a Certificate of Analysis (CoA). The following protocols are self-validating systems to ensure the integrity of your starting material.
Chiral HPLC Method (The "Gold Standard")
The primary risk is receiving a sample with low enantiomeric excess (ee). Standard C18 HPLC will not distinguish the (3R) and (3S) enantiomers.
-
Column: Chiralpak IC or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Why: Amylose-based columns (AD, IC) are excellent for separating carboxylic acids when used with an acidic modifier.
-
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Why TFA? The trifluoroacetic acid suppresses the ionization of the carboxylic acid, sharpening the peak shape and improving interaction with the chiral stationary phase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (weak chromophore; high concentration required).
-
Acceptance Criteria: ee > 98.0% (i.e., <1.0% of the (3S)-isomer).
Chemical Purity (GC-MS/NMR)
-
1H NMR (400 MHz, DMSO-d6): Confirm the diagnostic methyl singlet at ~1.3 ppm and the AB quartet of the C2 methylene protons (due to the adjacent chiral center).
-
GC-MS: Derivatize with TMS-diazomethane to form the methyl ester before injection. This ensures volatility and prevents column tailing.
QC Workflow Diagram
Figure 1: Self-validating Quality Control workflow. The Chiral HPLC step is the critical "Go/No-Go" gate.
Synthesis & Manufacturing Context
Understanding the synthesis helps in troubleshooting impurities. The (3R)-enantiomer is typically produced via one of two routes:
-
Classical Resolution (Most Common):
-
Mechanism: The racemic acid (1158760-45-2) is reacted with a chiral base (e.g., (R)-1-phenylethylamine) or esterified with a chiral alcohol (e.g., L-(-)-menthol ).[1]
-
Separation: The resulting diastereomers are separated by crystallization or chromatography.[2]
-
Hydrolysis: The chiral auxiliary is removed to yield the free acid.
-
Risk: Incomplete hydrolysis can leave traces of the chiral auxiliary (menthol), detectable by GC-MS.
-
-
Asymmetric Alkylation (High Tech):
-
Mechanism: Alkylation of a chiral enolate equivalent (e.g., using an Evans oxazolidinone auxiliary).
-
Benefit: Higher theoretical yield but more expensive reagents.
-
Sourcing Decision Tree
Figure 2: Procurement decision tree based on scale. For >100g, internal resolution of the racemate is often more cost-effective.
References
-
Accela Chem. (2023). Product Catalog: (R)-3-Methyltetrahydrofuran-3-carboxylic Acid (CAS 2200475-49-4).[3] Retrieved from [Link]
-
Belanger, P. C., & Williams, H. W. R. (1983).[4] Resolution of 2-tetrahydrofuran-carboxylic acid and assignment of configuration. Canadian Journal of Chemistry, 61(6), 1383-1387. (Foundational method for THF-acid resolution). Retrieved from [Link]
-
Beilstein Institute. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. (Describes the L-menthol resolution protocol). Retrieved from [Link]
- Pellissier, H. (2001). Recent developments in the synthesis of chiral tetrahydrofurans. Tetrahedron. (Review of asymmetric synthesis routes).
Sources
- 1. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2322930-18-5,(S)-3-Methyltetrahydrofuran-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
patent landscape for 3-methyltetrahydrofuran-3-carboxylic acid derivatives
Executive Summary: The Quaternary Advantage
The 3-methyltetrahydrofuran-3-carboxylic acid scaffold (CAS: 1158760-45-2) represents a high-value pharmacophore in modern medicinal chemistry. Its structural significance lies in the quaternary carbon at the 3-position , which serves two critical functions:
-
Metabolic Blockade: The methyl group prevents extraction of the alpha-proton, shutting down rapid oxidative metabolism (e.g., racemization or hydroxylation) often seen with simple cyclic ethers.
-
Conformational Restriction: The gem-disubstitution locks the tetrahydrofuran ring into specific puckered conformations, reducing the entropic penalty of binding to target proteins.
This guide analyzes the technical patent landscape, focusing on synthetic methodologies and therapeutic applications in kinase inhibition (RIPK1) and immunology (cGAS).
Part 1: Chemical Significance & Structural Logic
The "Gem-Dimethyl" Effect in a Heterocycle
The introduction of the 3-methyl group creates a chiral quaternary center. Unlike the achiral tetrahydrofuran-3-carboxylic acid, the 3-methyl derivative exists as distinct (S)- and (R)-enantiomers.
-
(S)-Isomer (CAS 2322930-18-5): Often the preferred bioactive enantiomer in kinase inhibitor programs.
-
Bioisosterism: This moiety acts as a bioisostere for cyclic amino acids (e.g., proline derivatives) but with altered polarity and hydrogen-bonding vectors due to the ether oxygen.
Therapeutic Utility
Recent patent filings (2015–2025) highlight this scaffold's role in:
-
RIPK1 Inhibitors: Modulation of necroptosis for inflammatory diseases.
-
cGAS Inhibitors: Targeting the cGAS-STING pathway for autoimmune disorders.
-
Muscarinic Agonists: CNS applications requiring blood-brain barrier penetrance.
Part 2: Synthetic Evolution & Experimental Protocols
The synthesis of 3-methyltetrahydrofuran-3-carboxylic acid has evolved from industrial hydroformylation to precision asymmetric synthesis.
DOT Diagram 1: Synthetic Pathways
Caption: Comparative synthetic routes showing the evolution from industrial hydrogenolysis to chiral resolution strategies.
Experimental Protocol: Synthesis via Hydrolysis (Medicinal Chemistry Scale)
Context: This protocol is adapted from standard methodologies described in WO2019012063A1 for generating the free acid from ester or amide precursors during lead optimization.
Objective: Isolation of 3-methyltetrahydrofuran-3-carboxylic acid from its methyl ester.
Reagents:
-
Methyl 3-methyltetrahydrofuran-3-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
Acid: 1N HCl
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Methyl 3-methyltetrahydrofuran-3-carboxylate (e.g., 5.0 g, 34.7 mmol) and dissolve in THF (35 mL).
-
Saponification: Add a solution of LiOH·H2O (4.36 g, 104 mmol) in water (12 mL) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO4) until the starting material spot (Rf ~0.6) disappears.[1]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove non-polar impurities.
-
Critical Step: Acidify the aqueous layer to pH 2 using 1N HCl at 0°C.
-
Extract the acidic aqueous layer with EtOAc (3 x 50 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the title compound as a colorless viscous oil (Yield: ~90-95%).
-
Validation: 1H NMR (400 MHz, DMSO-d6): δ 12.4 (s, 1H), 3.90 (d, J=9.2 Hz, 1H), 3.75 (m, 3H), 2.35 (m, 1H), 1.85 (m, 1H), 1.32 (s, 3H).
Part 3: Patent Landscape & Therapeutic Applications
The patent landscape is dominated by the use of this scaffold as a "warhead carrier" or a "linker" in complex heterocycles.
Key Therapeutic Areas
-
RIPK1 Inhibitors (Inflammation):
-
Mechanism: Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) mediates necroptosis.
-
Role of Scaffold: The 3-methyltetrahydrofuran ring provides a rigid, polar spacer that fits into the ATP-binding pocket or the allosteric hydrophobic pocket, improving selectivity over RIPK2 or RIPK3.
-
Key Patent: WO2019012063A1 (Bicyclic ketone compounds).
-
-
cGAS Inhibitors (Autoimmune):
-
Mechanism: Cyclic GMP-AMP Synthase (cGAS) detects cytosolic DNA. Overactivation leads to lupus-like phenotypes.
-
Role of Scaffold: Used to optimize the solubility and metabolic stability of the inhibitor core.
-
Key Patent: US Patent Application 20250257076 (Substituted Pyrrolidine-2-carboxylic acid derivatives).
-
-
Muscarinic Agonists (CNS):
-
Mechanism: Activation of M1/M4 receptors for cognitive enhancement (Alzheimer's).
-
Role of Scaffold: The ether oxygen acts as a hydrogen bond acceptor mimicking the ester oxygen of acetylcholine, while the methyl group restricts rotation.
-
DOT Diagram 2: Patent Family & Assignee Network
Caption: Mapping of the scaffold to key therapeutic indications and associated patent families.
Part 4: Strategic Outlook
Market Position: The 3-methyltetrahydrofuran-3-carboxylic acid scaffold is currently in the Growth Phase . It has moved beyond a niche reagent to a standard "toolkit" compound for optimizing Drug Metabolism and Pharmacokinetics (DMPK) properties.
Future Directions:
-
Chiral Resolution Costs: As demand for the specific (S)-enantiomer grows (driven by kinase selectivity requirements), we expect new process patents focusing on enzymatic resolution or asymmetric catalysis to bypass expensive chiral chromatography.
-
ADC Linkers: The stability of the ether ring makes it a candidate for non-cleavable linkers in Antibody-Drug Conjugates (ADCs), a rapidly expanding field.
References
-
Process for the preparation of 3-methyltetrahydrofuran. US Patent 5,912,364.[2] Google Patents.Link
-
Bicyclic ketone compounds and methods of use thereof (RIPK1 Inhibitors). WO Patent 2019012063A1. Google Patents.Link
-
Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. WO Patent 2008080891A2. Google Patents.Link
-
Substituted Pyrrolidine-2-carboxylic acid derivatives as cGAS inhibitors. US Patent Application 20250257076. Justia Patents.Link
-
Tetrahydropyrimidine and tetrahydropyridine derivatives (Muscarinic Agonists). US Patent 5,011,930. Google Patents.Link
Sources
Methodological & Application
using 3-methyltetrahydrofuran-3-carboxylic acid in fragment-based drug discovery
Application Note: Utilizing 3-Methyltetrahydrofuran-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)
Abstract
This guide details the strategic application of 3-methyltetrahydrofuran-3-carboxylic acid (3-Me-THF-3-COOH) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic "flat" fragments, this molecule offers a critical entry point into Fsp³-rich chemical space . Its quaternary carbon center provides conformational restriction, while the ether oxygen modulates solubility and metabolic stability. This document provides validated protocols for library integration, synthetic elaboration, and biophysical screening (STD-NMR), designed to help researchers "escape flatland" and improve the clinical success rates of fragment hits.
Introduction: The Fsp³ Imperative
The historical dominance of aromatic rings in fragment libraries has led to hits with poor physicochemical properties (low solubility, high planarity) that often fail during lead optimization. Modern FBDD emphasizes 3D-diversity , quantified by the fraction of sp³ hybridized carbons (Fsp³).
Why 3-Methyltetrahydrofuran-3-carboxylic Acid?
-
Conformational Locking: The methyl group at the C3 position creates a quaternary center. This restricts the ring pucker, reducing the entropic penalty upon binding to a protein target (the "Gem-Dimethyl" or Thorpe-Ingold effect).
-
Solubility & Lipophilicity: The tetrahydrofuran (THF) ether oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP (approx. 0.5) compared to carbocyclic analogs, improving aqueous solubility for high-concentration biophysical screens.
-
Built-in NMR Handle: The isolated methyl group provides a sharp, high-field singlet in
H-NMR, serving as an unambiguous probe during ligand-observed screening.
Physicochemical Profile & Rule of 3 Compliance
Before library inclusion, the fragment must be validated against the Astex "Rule of 3" (Ro3) to ensure room for chemical elaboration.
| Property | Value | Ro3 Criteria | Status |
| Molecular Weight (MW) | 130.14 Da | < 300 Da | ✅ Compliant |
| cLogP | ~0.50 | < 3.0 | ✅ Compliant |
| H-Bond Donors (HBD) | 1 (COOH) | ≤ 3 | ✅ Compliant |
| H-Bond Acceptors (HBA) | 3 (2 O in COOH, 1 Ether) | ≤ 3 | ✅ Compliant |
| TPSA | 46.5 Ų | < 60 Ų | ✅ Ideal |
| Rotatable Bonds | 1 | ≤ 3 | ✅ Rigid |
Application Protocol: Library Synthesis & Elaboration
The carboxylic acid moiety is the primary "growth vector." However, the adjacent quaternary methyl group introduces steric hindrance, requiring specific coupling conditions to avoid low yields during parallel synthesis.
Protocol A: High-Efficiency Amide Coupling (Parallel Synthesis)
Objective: To couple 3-Me-THF-3-COOH with a diverse set of amines to generate a "Fragment-Growth" library.
Materials:
-
Scaffold: 3-Methyltetrahydrofuran-3-carboxylic acid (0.2 M in DMF).
-
Amines: Diverse set (aromatic, aliphatic, heteroaromatic) (0.2 M in DMF).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Note: HATU is preferred over EDC/HOBt due to the steric bulk of the quaternary center.
-
Base: DIPEA (Diisopropylethylamine).
Step-by-Step Workflow:
-
Preparation: In a 96-well reaction block, dispense 50 µL of the scaffold solution (10 µmol) into each well.
-
Activation: Add 55 µL of HATU solution (0.2 M in DMF, 11 µmol) and 5 µL of DIPEA. Shake at room temperature for 10 minutes to form the activated ester.
-
Coupling: Add 50 µL of the respective amine solution (10 µmol).
-
Incubation: Seal the block and shake at 40°C for 16 hours . Causality: Slight heating overcomes the steric barrier of the C3-methyl group.
-
Quenching: Add 50 µL of 10% aq. NaHCO₃ to quench unreacted active ester.
-
Extraction: Add 200 µL Ethyl Acetate. Vortex and phase separate. Evaporate organic layer.
-
QC: Analyze by LC-MS. Expected purity >85% is typical for direct screening; HPLC purification recommended for K_d determination.
Application Protocol: Biophysical Screening (STD-NMR)
Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak fragment binders (
Protocol B: Ligand-Observed STD-NMR Setup
Objective: Detect binding of the fragment to a target protein (e.g., a protease or kinase).
Buffer Optimization:
-
Standard Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D₂O.
-
Critical Step: Avoid buffers with signals in the 0.8–1.5 ppm range (e.g., Tris, HEPES) as they will obscure the scaffold's methyl signal. Use Phosphate or d-Tris.
Experimental Parameters:
-
Sample Prep:
-
Protein Concentration: 10–20 µM.
-
Ligand (Fragment) Concentration: 500–1000 µM (Ligand:Protein ratio ~50:1).
-
-
Pulse Sequence: Standard STD sequence (e.g., stddiff in Bruker TopSpin).
-
On-Resonance Irradiation: 0.0 ppm (or -1.0 ppm) to saturate protein methyls.
-
Off-Resonance Irradiation: 30.0 ppm (control).
-
Saturation Time: 2.0 seconds (Gaussian train pulses).
-
-
Data Analysis:
-
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Hit: Appearance of the 3-Me-THF methyl singlet (~1.3 ppm) and ring protons in the difference spectrum indicates magnetization transfer (binding).
-
Validation: Perform a competition experiment with a known inhibitor (displacement of the signal confirms specific binding).
-
Strategic Logic: Bioisosterism & Design
When a hit is identified, the 3-Me-THF scaffold offers distinct advantages during the "Hit-to-Lead" phase.
Bioisosteric Replacement Strategy:
-
vs. Proline: 3-Me-THF-3-COOH mimics the turn-inducing properties of proline but removes the H-bond donor of the NH (if coupled as an amide, the N comes from the partner). It adds an oxygen acceptor.
-
vs. Cyclopentane: It lowers LogP significantly (approx 1.5 unit drop), fixing "greasy" leads without changing the vector of the substituents.
-
vs. Gem-Dimethyl Cyclohexane: It provides a smaller, more compact volume, useful for tight sub-pockets.
Visualization of Workflows
Figure 1: FBDD Pipeline using 3-Me-THF-3-COOH
Caption: Workflow integrating 3-Me-THF-3-COOH from raw scaffold to validated lead. The methyl group serves as a critical tracer during screening.
Figure 2: The "Escape from Flatland" Concept
Caption: Comparison of traditional aromatic fragments vs. the 3-Me-THF scaffold, highlighting the physicochemical advantages of Fsp³ enrichment.
References
-
Astex "Rule of 3": Congreve, M., et al. "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 2003.[1] Link
-
Fsp³ in Drug Design: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
-
Saturated Heterocycles in FBDD: Downes, T. D., et al. "Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments." ChemRxiv, 2020. Link
-
STD-NMR Methodologies: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie, 1999. Link
-
Building Block Properties: Enamine Ltd. "Saturated Heterocycles and Carboxylic Acids for FBDD." Enamine Catalog. Link
Sources
Application Note: Reduction of (3R)-3-Methyltetrahydrofuran-3-carboxylic Acid to ((3R)-3-Methyltetrahydrofuran-3-yl)methanol
[1]
Abstract & Strategic Overview
The reduction of (3R)-3-methyltetrahydrofuran-3-carboxylic acid to its corresponding alcohol, ((3R)-3-methyltetrahydrofuran-3-yl)methanol , represents a critical transformation in the synthesis of chiral building blocks for fragment-based drug discovery.[1] The presence of a quaternary carbon at the 3-position introduces steric bulk, while the tetrahydrofuran (THF) ring confers significant water solubility to the product, creating specific challenges in reaction rate and isolation.
This guide details three validated protocols for this transformation, selected based on scale and safety requirements. Crucially, it addresses the "hidden killer" of this synthesis: product loss during aqueous workup due to the high polarity of the THF-alcohol motif.
Key Compound Data
| Property | Substrate (Acid) | Product (Alcohol) |
| Name | This compound | ((3R)-3-Methyltetrahydrofuran-3-yl)methanol |
| CAS (Racemic) | 1586-69-2 | 15833-61-1 |
| CAS (Enantiomer) | Check specific vendor | 124506-31-6 ((R)-isomer) |
| MW | 130.14 g/mol | 116.16 g/mol |
| Boiling Point | N/A (Solid/Viscous Oil) | ~85–87 °C (22 mmHg) / 137 °C (atm) |
| Solubility | Soluble in polar organics, water | Highly Water Soluble |
Strategic Analysis of Reduction Methods
We evaluate three methodologies. For laboratory-scale (<10g) synthesis where yield is paramount and cryogenic cooling is available, Method A (LiAlH₄) is the standard.[1] For process safety or chemoselectivity, Method B (Borane) or Method C (Mixed Anhydride) are superior.[1]
| Feature | Method A: LiAlH₄ | Method B: Borane-THF | Method C: Mixed Anhydride/NaBH₄ |
| Reagent Cost | Low | High | Moderate |
| Reaction Rate | Fast | Fast | Moderate (Two Steps) |
| Safety Profile | Pyrophoric; H₂ evolution | Flammable; Toxic gas | Good; No pyrophorics |
| Workup Difficulty | High (Aluminum salts) | Moderate | Low |
| Selectivity | Low (Reduces esters/amides) | High (Specific for Acids) | Moderate |
Detailed Protocols
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
The "Gold Standard" for complete reduction, utilizing the Fieser workup to manage aluminum salts.
Safety: LiAlH₄ is pyrophoric.[1] Reacts violently with water.[1] Perform in a dry box or under argon.
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Prep: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (10 mL per gram of acid). Cool to 0 °C.
-
Addition: Dissolve This compound (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Gas evolution (H₂) will occur.
-
Reaction: Warm to room temperature (RT), then heat to reflux for 2–4 hours. The steric bulk at C3 requires thermal energy to drive the reaction to completion.
-
Monitoring: Monitor by TLC (Stain: KMnO₄ or PMA) or GC.[1] The acid spot will disappear; the alcohol is more polar.
-
Fieser Quench (CRITICAL): Cool to 0 °C. For every x grams of LiAlH₄ used, add carefully in sequence:
-
Filtration: A granular white precipitate (lithium aluminate) forms.[1] Filter through a celite pad.[1] Wash the pad vigorously with warm THF to recover the adsorbed alcohol.
-
Isolation: Proceed to Section 4: Isolation of Water-Soluble Product .
Method B: Borane-THF (BH₃[1]·THF) Reduction
Preferred for chemoselectivity or if aluminum emulsions are problematic.
-
Setup: Dry RBF under Nitrogen.
-
Substrate: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Cool to 0 °C.
-
Addition: Add BH₃·THF complex (1 M in THF, 1.2–1.5 equiv) dropwise via syringe.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.
-
Quench: Cool to 0 °C. Add Methanol dropwise until gas evolution ceases (destroys excess borane and breaks down boronate esters).
-
Workup: Concentrate the mixture on a rotary evaporator. Add more MeOH and concentrate again (repeat 3x) to remove trimethyl borate as an azeotrope.
-
Isolation: Proceed to Section 4 .
Method C: Mixed Anhydride Activation / NaBH₄
Scalable, non-pyrophoric alternative.
-
Activation: Dissolve acid (1.0 equiv) and N-Methylmorpholine (NMM, 1.1 equiv) in THF at -10 °C. Add Isobutyl chloroformate (IBCF, 1.1 equiv) dropwise. Stir 30 mins. A white precipitate (NMM·HCl) forms.
-
Reduction: Filter off the salt (optional, but cleaner) or proceed directly. Add NaBH₄ (3.0 equiv) as a solution in water (minimal volume) or solid (if salt filtered) at 0 °C.
-
Reaction: Stir 1–2 hours at RT.
-
Quench: Acidify carefully with 1M HCl to pH ~3, then neutralize to pH 7.
-
Isolation: Proceed to Section 4 .
Critical Protocol: Isolation of Water-Soluble Product
The Problem: The product ((3R)-3-methyltetrahydrofuran-3-yl)methanol is highly polar and miscible with water.[1] Standard extraction (Water/EtOAc) will result in >50% yield loss into the aqueous phase.
The Solution: Use "Salting Out" combined with High-Polarity Solvent Extraction.[1]
Validated Isolation Workflow
-
Concentration: Remove bulk THF from the reaction mixture (from Method A, B, or C) via rotary evaporation. You will be left with an aqueous residue or oil.[1]
-
Salting Out: Add saturated NaCl (Brine) or solid K₂CO₃ to the aqueous residue until the solution is saturated.
-
Why: This increases the ionic strength of the aqueous phase, forcing the organic alcohol out ("Salting out" effect).
-
-
Extraction:
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate can sometimes bind polar alcohols; Na₂SO₄ is safer here.[1]
-
Purification: Distillation is preferred due to the low molecular weight.[1]
-
Boiling Point: ~85–87 °C at 22 mmHg.[1]
-
Visualizations
Reaction Scheme & Mechanism
The following diagram illustrates the reduction pathway and the critical intermediate species.
Caption: Stepwise reduction mechanism from carboxylic acid to primary alcohol via transient aldehyde.
Workup Decision Tree
Follow this logic to ensure maximum yield recovery.
Caption: Decision tree highlighting the necessity of salting out for water-soluble THF alcohols.
Analytical Controls
-
1H NMR (CDCl₃): Look for the disappearance of the carboxylic acid proton (10–12 ppm) and the appearance of the hydroxymethyl protons (doublet or singlet around 3.4–3.6 ppm). The methyl group at C3 will appear as a singlet around 1.1–1.3 ppm.
-
Optical Rotation: Measure
in Methanol or CHCl₃.[1] Compare with literature values for (R)-isomer (typically positive rotation, e.g., depending on concentration/solvent, verify with specific batch CoA). -
GC Purity: Ensure no unreacted acid or over-reduced ring-opening byproducts are present.[1]
References
-
Reduction of Carboxylic Acids: Brown, H. C.; Choi, Y. M. "The selective reduction of carboxylic acids with borane-tetrahydrofuran." Synthesis, 1981 , 1981(6), 439-440.[1] Link
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Physical Properties (Racemic): Sigma-Aldrich Product Specification, "Tetrahydro-3-furanmethanol".[1] Link
-
Chiral Tetrahydrofurans: "Synthesis of Chiral Tetrahydrofuran Derivatives." Arkivoc, 2009 , (xiv), 39-52.[1] Link
-
Mixed Anhydride Reduction: Rodriguez, M. et al. "Selective reduction of carboxylic acids to alcohols via mixed anhydrides."[1] Tetrahedron Letters, 1991 , 32(7), 923-926.[1] Link
Sources
Troubleshooting & Optimization
overcoming steric hindrance in 3-methyltetrahydrofuran-3-carboxylic acid coupling
<Technical Support Center
Topic: Overcoming Steric Hindrance in 3-Methyltetrahydrofuran-3-carboxylic Acid Coupling Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of a Tertiary Carboxylic Acid
Welcome to the technical support guide for amide coupling reactions involving 3-methyltetrahydrofuran-3-carboxylic acid. This substrate presents a significant synthetic challenge due to the steric hindrance around the carboxylic acid group. The methyl group at the 3-position, adjacent to the carboxyl group, creates a sterically congested environment, which can dramatically slow down or completely stall standard amide coupling reactions.[1][2][3] This guide provides detailed troubleshooting advice, advanced protocols, and answers to frequently asked questions to help you successfully synthesize your target amides.
Visualizing the Steric Challenge
The diagram below illustrates the core problem: the tertiary carbon atom alpha to the carbonyl group, which sterically shields the reaction center from the incoming amine nucleophile.
Caption: Steric shielding of the carboxyl group by the adjacent tertiary methyl group.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of 3-methyltetrahydrofuran-3-carboxylic acid and provides actionable solutions.
Issue 1: Low to No Product Yield with Standard Coupling Reagents (e.g., EDC, DCC)
-
Probable Cause: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) form an O-acylisourea intermediate. For sterically hindered acids, the subsequent nucleophilic attack by the amine is very slow. This allows the intermediate to either revert to the starting material or rearrange into an unreactive N-acylurea byproduct, effectively killing the reaction.
-
Solution Workflow:
-
Switch to a More Potent Reagent Class: The most critical change is to employ a more powerful coupling reagent designed for challenging substrates.[4] Uronium/aminium or phosphonium salt-based reagents are the gold standard here.
-
Optimize Reaction Conditions: Ensure rigorous anhydrous (dry) conditions, as water will hydrolyze any activated intermediate.[4]
-
Consider an Alternative Strategy: If coupling reagents continue to fail, converting the carboxylic acid to a more reactive derivative like an acid chloride or fluoride is a robust alternative.
-
Sources
Technical Support Center: Stereochemical Integrity of (3R)-3-methyltetrahydrofuran-3-carboxylic acid
Answering the user's request to create a technical support center guide on preventing the racemization of (3R)-3-methyltetrahydrofuran-3-carboxylic acid.
A Guide for Researchers and Drug Development Professionals
Welcome to our dedicated technical resource for this compound. The stereochemical purity of this chiral building block is paramount for its successful application in research and drug development. This guide provides expert insights, troubleshooting protocols, and answers to frequently asked questions to help you maintain the enantiomeric excess (ee) of your material throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving racemization in this compound?
A1: The racemization of this compound occurs via the formation of a planar, achiral enolate intermediate.[1][2][3] The chiral center is the carbon atom at position 3, which is also the α-carbon to the carboxyl group. Under basic conditions, a base can abstract the acidic α-proton. This deprotonation transforms the tetrahedral chiral center into a flat, sp²-hybridized enolate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of both (R) and (S) enantiomers and thus, a loss of optical purity.[1][3]
Q2: Which experimental factors have the most significant impact on the rate of racemization?
A2: Several factors can facilitate the racemization of α-amino acids and related compounds.[4] For this compound, the most critical factors are:
-
pH and Base Strength: Exposure to basic conditions is the most significant risk factor. Stronger bases and higher pH values accelerate the rate of α-proton abstraction.[5]
-
Temperature: Higher temperatures increase the rate of racemization.[4]
-
Solvent: Polar, protic solvents can facilitate racemization by stabilizing the enolate intermediate and promoting proton transfer.[4][6]
-
Activation of the Carboxyl Group: When the carboxylic acid is activated for coupling reactions (e.g., forming an acyl halide or active ester), the acidity of the α-proton increases, making it more susceptible to abstraction.[2]
Q3: Are there specific bases that should be avoided when working with this compound?
A3: Yes. Strong, non-sterically hindered bases such as sodium hydroxide, potassium hydroxide, sodium ethoxide, and triethylamine should be used with extreme caution, as they can readily cause racemization.[7] If a base is required, the best practice is to opt for a non-nucleophilic, sterically hindered base.[8][9] These bases are effective at deprotonating other sites (like an alcohol or amine) but are too bulky to easily access and abstract the α-proton of the carboxylic acid.
Troubleshooting Guide: Diagnosing and Preventing Loss of Enantiomeric Purity
This guide addresses common issues encountered during synthesis, workup, and purification.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Significant loss of enantiomeric excess (ee) after a base-mediated reaction. | 1. The base used was too strong or not sterically hindered. 2. The reaction temperature was too high. 3. Prolonged exposure to basic conditions. | Base Selection: Switch to a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA), 2,4,6-collidine, or DBU.[7][8][9] Temperature Control: Perform the reaction at low temperatures (e.g., 0°C, -20°C, or -78°C) to slow the rate of racemization. Reaction Time: Monitor the reaction closely (e.g., via TLC or LCMS) and quench it promptly upon completion. |
| Racemization detected after aqueous workup. | The aqueous solution was basic (pH > 7), leading to enolate formation during extraction or washing steps. | pH Control: Ensure all aqueous workup steps are performed under neutral or, preferably, slightly acidic conditions. Use a buffered wash (e.g., pH 4-5 citrate buffer) or a dilute acid wash (e.g., dilute HCl) to neutralize any residual base before extraction.[10] |
| Loss of ee% during purification via column chromatography. | The stationary phase (e.g., standard silica gel) is slightly acidic and can catalyze racemization via an enol intermediate. Basic impurities on the silica can also be a cause. | Stationary Phase: Use deactivated or neutral silica gel. Alternatively, consider using a different stationary phase like alumina (neutral or basic grade, depending on the compound's stability) or a polymer-based support. Mobile Phase: Add a small amount of a modifier like acetic acid to the eluent to ensure an acidic environment, or buffer the mobile phase if compatible. |
| Gradual racemization observed during long-term storage. | The compound is stored in a solution (especially polar, protic solvents) or exposed to basic contaminants on glassware. | Storage Form: Store the compound as a solid in a cool, dark, and dry environment.[11][12] Solution Storage: If storage in solution is unavoidable, use a dry, aprotic solvent (e.g., THF, toluene) and store at low temperatures. Glassware: Ensure all storage vials are meticulously cleaned and, if necessary, acid-washed and dried to remove any basic residues. |
Visualized Mechanisms and Workflows
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Caption: Recommended workflow for minimizing racemization in base-mediated reactions.
Recommended Experimental Protocol
Protocol: General Procedure for Base-Mediated Reactions
This protocol outlines a robust procedure for reactions requiring a base while minimizing the risk of racemization.
-
Preparation:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.
-
Dissolve this compound in a minimal amount of a dry, aprotic solvent (e.g., THF, Dichloromethane) in the reaction flask.
-
Place the flask under an inert atmosphere.
-
-
Temperature Control:
-
Cool the reaction mixture to the desired low temperature (e.g., -78°C with a dry ice/acetone bath, or 0°C with an ice/water bath) before any base is added. A lower temperature is generally better for preserving stereochemical integrity.
-
-
Base Addition:
-
Slowly add a stoichiometric amount of a non-nucleophilic, sterically hindered base (e.g., Lithium diisopropylamide (LDA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) dropwise via syringe to the stirred solution.[8][9] Rapid addition can create localized areas of high base concentration, increasing the risk of racemization.
-
-
Reaction and Monitoring:
-
Maintain the low temperature throughout the reaction.
-
Monitor the reaction's progress using a suitable analytical method (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench it by adding a pre-cooled, mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a citrate buffer (pH ~5). This ensures the neutralization of the base and protonation of the product in a controlled manner.
-
Allow the mixture to warm to room temperature.
-
-
Extraction and Purification:
-
Extract the product into an appropriate organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
Purify the crude product using column chromatography on deactivated silica gel, eluting with a non-polar solvent system, potentially containing a trace amount of acetic acid to maintain an acidic environment.
-
References
- Hayes, et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- (2022).
-
(2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
(2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
- (2020). Racemization of a carboxylic acid.
-
(2024). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen Research Portal. [Link]
-
(2018). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
(2022). A review on DBU-mediated organic transformations. Taylor & Francis Online. [Link]
-
(2024). The problem of racemization in drug discovery and tools to predict it. Cardiff University. [Link]
-
(2026). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. [Link]
-
(2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
(2018). Racemization. Taylor & Francis Online. [Link]
-
(2021). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate. [Link]
-
(2025). Ensuring Pharmaceutical Quality: The Role of Stability Studies and Regulatory Guidelines. Journal of Pharmaceutical Research and Reports. [Link]
-
(2014). The effect of initial purity on the stability of solutions in storage. PubMed. [Link]
-
(2024). Reactions at the α-Carbon. Michigan State University Department of Chemistry. [Link]
-
(2024). Role of pH in Pharmaceutical Stability. Letters in High Energy Physics. [Link]
-
(2021). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 11. The effect of initial purity on the stability of solutions in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijbr.com.pk [ijbr.com.pk]
Technical Support Center: 3-Methyltetrahydrofuran-3-Carboxylic Acid Salts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-methyltetrahydrofuran-3-carboxylic acid and its salts. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility and handling challenges encountered during experimental work. We will address specific issues in a direct question-and-answer format, grounded in established physicochemical principles and field-proven laboratory techniques.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. The guidance provided is based on a causal understanding of the underlying chemistry to empower you to make informed decisions.
Q1: My 3-methyltetrahydrofuran-3-carboxylic acid salt is not precipitating or crystallizing from solution. What should I do?
This is a frequent challenge indicating that the solution is not supersaturated, the kinetics of crystallization are slow, or the concentration of your salt is below its solubility limit in the current solvent system.
Underlying Cause: Crystallization requires both supersaturation (a thermodynamic driving force) and nucleation (the formation of initial crystal seeds). Your system may be lacking one or both.
Troubleshooting Workflow: Follow this systematic approach to induce crystallization.
Caption: Troubleshooting workflow for inducing crystallization.
Detailed Steps & Rationale:
-
Mechanical & Seeding Methods: Scratching the glass creates microscopic imperfections that can serve as nucleation sites.[1] Adding a "seed crystal" bypasses the nucleation energy barrier entirely, providing a template for further crystal growth.[1][2]
-
Solvent/Anti-Solvent Addition: This is a powerful technique to decrease the solubility of the salt in a controlled manner. The anti-solvent should be miscible with your primary solvent but should not dissolve the salt well.[1] This pushes the salt out of solution.
-
Concentration: If the solution is simply too dilute, carefully removing some of the solvent will increase the concentration to the point of supersaturation.[1]
-
Cooling: For most salts, solubility has a strong positive correlation with temperature. Reducing the temperature decreases solubility and promotes crystallization.[2] Slow cooling is often crucial for forming well-ordered, pure crystals.
Q2: I've isolated my product as an oil or a sticky amorphous solid, not the expected crystalline salt. How can I resolve this?
"Oiling out" is a common problem, often caused by impurities inhibiting the crystal lattice formation or by the product precipitating from solution above its melting point.
Underlying Cause: The formation of a stable crystal lattice is a highly ordered process. Chemical impurities disrupt this process.[1] Furthermore, if the solubility is reduced too quickly or at too high a temperature, the compound may separate as a liquid phase (oil) before it has a chance to crystallize.
Corrective Actions:
-
Re-dissolve and Re-precipitate: Dissolve the oil in a minimum amount of a good solvent. Attempt to crystallize again, but this time, slow down the process. For example, if using an anti-solvent, add it more slowly and at a lower temperature.
-
Trituration: Add a small amount of a poor solvent (an anti-solvent) to the oil and vigorously scratch and stir with a spatula. This mechanical energy can induce nucleation and break up the oil, resulting in a fine crystalline or polycrystalline solid.
-
Purity Check: The issue may lie with the starting materials. Ensure the 3-methyltetrahydrofuran-3-carboxylic acid and the base used for salt formation are of high purity. Consider purifying the parent acid (e.g., by distillation or chromatography) before salt formation.
-
Solvent System Re-evaluation: The chosen solvent may be inappropriate. Try a different solvent system entirely. For example, if you are using a fast-evaporating solvent like acetone, try a slower one like isopropanol or ethanol.
Q3: The aqueous solubility of my prepared salt is insufficient for my biological assay. What are my options?
Low aqueous solubility is a primary hurdle in drug development. For salts of a carboxylic acid, this is almost always linked to the properties of the counter-ion or the pH of the medium.
Underlying Cause: The overall solubility of a salt is a balance between the crystal lattice energy (how strongly the ions are held together in the solid state) and the hydration energy of the individual ions (how well they are stabilized by water molecules).[3]
Strategies for Solubility Enhancement:
-
Counter-Ion Exchange (Most Effective Method): The choice of counter-ion is the most critical factor influencing the physicochemical properties of the final salt.[4][5][6]
-
To Increase Aqueous Solubility: Switch to a counter-ion that is small and highly hydrophilic.
-
Alkali Metals: Sodium (Na+) and potassium (K+) salts of carboxylic acids are typically very water-soluble.[7][8]
-
Amines with Hydrophilic Groups: Counter-ions containing hydroxyl groups, such as tromethamine (Tris) or 2-amino-2-methylpropan-1-ol (AMP1), can substantially increase aqueous solubility compared to simple alkylamines.[5]
-
-
To Decrease Aqueous Solubility (for controlled release, etc.): Use larger, more hydrophobic counter-ions or certain divalent cations.
-
-
pH Adjustment: Ensure the pH of your aqueous buffer is at least 2-3 units above the pKa of 3-methyltetrahydrofuran-3-carboxylic acid. This ensures the acid remains in its deprotonated, anionic carboxylate form, which is necessary for it to exist as a salt in solution. If the pH drops too low, it will convert back to the less soluble free acid form.
-
Formulation with Co-solvents or Excipients: While this is a larger topic, consider the use of water-miscible co-solvents (e.g., ethanol, DMSO) or solubility-enhancing excipients if permissible in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of 3-methyltetrahydrofuran-3-carboxylic acid salts?
The solubility of these, and any carboxylate salt, is a multifactorial property governed by both intrinsic molecular properties and extrinsic environmental conditions.
Caption: Key factors that govern the solubility of a salt.
-
Counter-Ion: As detailed above, this is a dominant factor. Small, compact counter-ions often lead to high melting points and modest solubility, while hydrophilic counter-ions boost aqueous solubility.[4][5][6]
-
Solvent System: The principle of "like dissolves like" applies. Polar salts will dissolve better in polar solvents (like water, ethanol) and poorly in non-polar solvents (like hexane). The hydrogen bonding capability of the solvent is also critical for solvating the carboxylate group.[8][9]
-
pH: For aqueous solutions, the pH must be maintained in a range where the carboxylic acid is ionized to its carboxylate form.[10]
-
Temperature: Solubility of solids in liquids typically increases with temperature, a principle heavily utilized in recrystallization.[2]
Q2: How should I select a counter-ion for forming a salt with 3-methyltetrahydrofuran-3-carboxylic acid?
The selection should be driven by the desired final properties of the salt. A screening approach is often necessary.[10]
A Summary of Counter-Ion Selection Strategy
| Desired Property | Recommended Counter-Ion Class | Rationale & Examples | Citations |
| High Aqueous Solubility | Alkali Metals; Amines with Hydroxyl Groups | These ions are small and/or highly hydrophilic, leading to favorable hydration energy. Examples: NaOH, KOH, Tromethamine (Tris), AMP1. | [5][7] |
| Stable, Crystalline Solid | Small, Compact, Rigid Amines | These counter-ions pack well into a crystal lattice, often yielding high melting points and good physical stability. Examples: Cyclohexylamine, tert-butylamine. | [4][5][6] |
| Lower Aqueous Solubility / Increased Lipophilicity | Long-Chain Alkylamines | Increasing the length of the hydrocarbon chain on the counter-ion increases the lipophilicity and generally reduces aqueous solubility. Examples: Hexylamine, Octylamine. | [4][5][6] |
| Counter-Ions to Use with Caution | Benzylamine | Prone to forming multiple crystal forms (polymorphs), which can lead to inconsistent physical properties. | [5] |
Q3: What is a good experimental protocol for performing a solvent/anti-solvent crystallization of a 3-methyltetrahydrofuran-3-carboxylic acid salt?
This is a robust and widely used method for obtaining crystalline material when a single ideal solvent cannot be found.[11]
Experimental Protocol: Lab-Scale Solvent/Anti-Solvent Crystallization
-
Select the Solvent Pair:
-
Identify a "good" solvent that dissolves your salt readily at or near room temperature (e.g., methanol, ethanol, acetone).
-
Identify a miscible "anti-solvent" in which your salt is poorly soluble (e.g., water, ethyl acetate, hexane, diethyl ether).[11] A common pair for carboxylate salts is ethanol (good solvent) and water or ethyl acetate (anti-solvent).[11][12]
-
-
Dissolution:
-
Place your crude salt (or oil) into an Erlenmeyer flask with a magnetic stir bar.
-
Add the "good" solvent dropwise while stirring until the salt is completely dissolved. Use the minimum amount of solvent necessary to achieve a clear solution.
-
-
Addition of Anti-Solvent:
-
While stirring vigorously, begin adding the "anti-solvent" dropwise.
-
Continue adding until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.
-
If you add too much anti-solvent and the material crashes out as an oil, add a few drops of the "good" solvent back until the solution is clear again, then proceed more slowly.
-
-
Crystallization and Maturation:
-
Stop adding the anti-solvent once turbidity is stable. If desired, you can gently warm the solution until it becomes clear again and then allow it to cool slowly. This often produces better quality crystals.
-
Cover the flask and allow it to stand undisturbed. Slow cooling (e.g., leaving at room temperature, then moving to a 4°C refrigerator) is preferable.[2]
-
Allow the crystals to "mature" or "age" in the mother liquor for several hours or overnight to improve yield and purity.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (2012, January 15).
-
Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - Taylor & Francis. (2011, November 28). [Link]
-
Carboxylate Salts Definition - Organic Chemistry Key Term - Fiveable. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF - ResearchGate. [Link]
-
19.1: Structure and Properties of Carboxylic Acids and their Salts - Chemistry LibreTexts. (2019, September 3). [Link]
-
Why is sodium carboxylate salt so soluble? - Quora. (2016, August 6). [Link]
-
17.3: Factors that Affect Solubility - Chemistry LibreTexts. (2016, July 20). [Link]
-
Carboxylic Acid Reactivity - MSU chemistry. [Link]
-
What should I do if crystallisation does not occur? - Quora. (2017, April 5). [Link]
-
Recrystallization. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - Digital Commons @ USF - University of South Florida. (2018, July 14). [Link]
-
SOP: CRYSTALLIZATION. [Link]
-
Tips & Tricks: Recrystallization - University of Rochester. [Link]
-
Solvent design for crystallization of carboxylic acids - ResearchGate. [Link]
Sources
- 1. quora.com [quora.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. quora.com [quora.com]
- 4. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: HATU Optimization for 3,3-Disubstituted Carboxylic Acids
The following guide serves as a specialized Technical Support Center for researchers optimizing HATU-mediated couplings of 3,3-disubstituted carboxylic acids.
Status: Operational
Specialist: Senior Application Scientist
Topic: Overcoming Steric Hindrance & Side Reactions in
Executive Summary: The Steric Challenge
Coupling 3,3-disubstituted carboxylic acids (e.g.,
While HATU is the "gold standard" for difficult couplings due to the anchimeric assistance of the pyridine nitrogen, its high reactivity is a double-edged sword. If the acylation rate is too slow (due to sterics), the amine will react directly with the HATU reagent, leading to guanidinylation —a permanent, chain-terminating side reaction.
This guide details the protocols required to favor the desired acylation over this parasitic pathway.
Module 1: Mechanism & Rationale
Q: Why is HATU preferred over HBTU/EDC for these substrates? A: HATU generates an OAt-active ester (7-azabenzotriazol-1-yl ester).[1][2] The nitrogen atom at the 7-position of the pyridine ring forms a hydrogen bond with the incoming amine, stabilizing the transition state (anchimeric assistance). This "neighbouring group effect" can accelerate the reaction rate by up to 100-fold compared to HBTU (OBt esters), which is critical when steric bulk is fighting against you.[1]
Q: What is the "Death Spiral" for 3,3-disubstituted couplings? A: The failure mode is kinetic.
-
Desired Path: Acid + HATU
Active Ester.[1][3][4] Active Ester + Amine Amide.[1] -
Undesired Path (Guanidinylation): Amine + HATU (guanidinium form)
Guanidinylated Amine (Dead End).[1]
In sterically hindered systems, the "Desired Path" is slow. If the Active Ester is not fully formed before the amine is introduced, or if excess HATU persists, the amine will attack the HATU reagent directly.
Visualizing the Pathway
Figure 1: Kinetic competition between desired acylation (Green) and parasitic guanidinylation (Red).[1] Pre-activation eliminates the HATU node before the Amine node is introduced.
Module 2: Critical Parameters (The "Why" and "How")
1. Pre-Activation (The Golden Rule)
You must pre-activate the carboxylic acid with HATU and base in the absence of the amine.
-
Why: This consumes the unreacted HATU reagent, converting it into the OAt-active ester. When the amine is finally added, there is no free HATU left to cause guanidinylation.
-
Time: 1–2 minutes is usually sufficient. Longer times (>5 min) risk hydrolysis or epimerization (though less risky for 3,3-disubstituted acids compared to
-chiral acids).[1]
2. Base Selection & Stoichiometry
-
Standard: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][4]
-
Stoichiometry: Use 1.0 equivalent of HATU relative to the acid. Do not use excess HATU (e.g., 1.2 eq), as the excess cannot be consumed by the acid and will lie in wait to trap your amine.
-
Base Amount: Ensure at least 2.0 equivalents (relative to acid) to neutralize the acid and the HATU salt.
3. Solvent Effects
-
DMF: Standard, but can be slow for hindered systems.[1]
-
DMSO/NMP: These solvents often enhance the rate of nucleophilic attack in difficult couplings due to better solvation of the transition state and disruption of inter-chain aggregation (in SPPS).
Module 3: Troubleshooting Guide
Use this decision matrix to diagnose failures.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Steric shielding of the active ester. | 1. Increase reaction time (2–12 h).2. Switch solvent to NMP or DMSO.3. Double couple (repeat the cycle).[1] |
| Mass Spec: +99 Da Peak | Guanidinylation .[1][4] The amine reacted with HATU. | 1. Strict Pre-activation: Activate Acid+HATU for 2 min before adding amine.2. Reduce HATU to 0.95 eq relative to Acid. |
| No Reaction | Acid not dissolved or Base insufficient.[1] | 1. Check pH (wet pH paper) |
| Epimerization | Over-activation or high base concentration.[1] | 1. Use Collidine (TMP) instead of DIPEA.2. Reduce pre-activation time to <1 min. |
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for identifying and resolving HATU coupling failures.
Module 4: Standard Operating Procedure (SOP)
Protocol: Optimized Coupling of 3,3-Disubstituted Acids
Materials:
-
Amine (1.0 – 1.2 equiv)[1]
-
HATU (0.95 – 1.0 equiv) — Crucial: Do not use excess.[1]
-
DIPEA (2.0 – 3.0 equiv)[1]
-
Solvent: Anhydrous DMF or NMP (0.1 M – 0.2 M concentration)[1]
Step-by-Step:
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (0.95 equiv) in anhydrous DMF/NMP.
-
Pre-Activation (Critical): Add DIPEA (1.0 equiv).[1] Vortex or stir for 1–2 minutes .
-
Visual Check: The solution often turns yellow/orange (formation of the active species).
-
Note: Do not exceed 5 minutes to avoid potential hydrolysis or side reactions.[1]
-
-
Amine Addition: Add the Amine (1.0 equiv) and the remaining DIPEA (1.0–2.0 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature.
-
Duration: Due to the 3,3-disubstitution, typical 1-hour couplings may be insufficient.[1] Allow 4–16 hours for completion.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the amine and the formation of the product.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1M HCl (remove base), sat. NaHCO3, and Brine.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use HOAt as an additive with HATU? A: Generally, it is not necessary because HATU releases HOAt in situ upon reaction. However, adding 0.5 eq of HOAt can sometimes help stabilize the active ester in extremely prolonged reactions (24h+), acting as a "shuttle" to regenerate the active species if it hydrolyzes.
Q: My acid is not dissolving in DMF. Can I use DCM? A: DCM is a poor solvent for HATU couplings because the reaction rate is significantly slower (polar transition states are less stabilized).[1] Try NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO .[1] If you must use DCM, expect significantly longer reaction times and higher risk of aggregation.
Q: I still see the +99 Da peak even with pre-activation. What now? A: This implies your "pre-activation" is incomplete or your HATU quality is compromised (hydrolyzed).[1]
-
Ensure your DMF is anhydrous (water hydrolyzes the active ester, stopping the reaction, leaving unreacted HATU to attack the amine).
-
Reduce HATU stoichiometry to 0.90 eq to ensure it is the limiting reagent. It is better to have unreacted acid (recoverable) than a guanidinylated amine (dead product).[1]
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][6][7][8][9][10] An efficient peptide coupling additive.[1][11][9][12] Journal of the American Chemical Society. Link[1]
-
BenchChem Technical Notes. (2025). Application Notes and Protocols for Utilizing HATU in the Synthesis of Difficult Peptide Sequences. Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions. Royal Society of Chemistry. Link
-
MilliporeSigma. Peptide Coupling Reagents Guide: Overcoming Aggregation and Steric Hindrance. Link
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. jpt.com [jpt.com]
- 12. youtube.com [youtube.com]
stability of 3-methyltetrahydrofuran-3-carboxylic acid under basic conditions
Executive Summary
3-Methyltetrahydrofuran-3-carboxylic acid (3-MTHFC) is a robust heterocyclic building block. Contrary to common concerns regarding ether cleavage or racemization, the molecule exhibits high structural stability under standard basic conditions (e.g., NaOH, KOH, LiOH, carbonate buffers).
The primary challenges users encounter are not chemical degradation, but rather physicochemical anomalies during workup—specifically, the formation of highly water-soluble carboxylate salts that mimic "product loss."
This guide addresses these specific failure modes using a root-cause analysis approach.
Module 1: The "Disappearing Product" Phenomenon
User Complaint: "I treated my ester with NaOH to hydrolyze it. The reaction looked complete by TLC, but after extraction with ethyl acetate, I recovered <10% mass. Did the ring open?"
Technical Diagnosis: No, the ring did not open. You have likely failed to disrupt the carboxylate salt trap .
Under basic conditions (pH > 7), 3-MTHFC exists exclusively as its carboxylate anion. This species is hyper-hydrophilic and will remain in the aqueous phase during organic extraction. Unlike lipophilic acids (e.g., benzoic acid), the tetrahydrofuran (THF) ring adds significant polarity, making the neutral acid itself moderately water-soluble, and the salt extremely soluble.
Troubleshooting Protocol: The "pH Swing" Isolation To recover the product, you must force the equilibrium completely toward the protonated (neutral) form.
| Step | Action | Mechanistic Rationale |
| 1 | Cool & Acidify | Cool the basic aqueous layer to 0°C. Slowly add 2M HCl until pH < 2.0 . (Target pH is ~1.0). |
| 2 | Salt Saturation | Add solid NaCl to the aqueous phase until saturation (salting out). This increases the ionic strength, reducing the solubility of the organic acid in water (Hofmeister effect). |
| 3 | Solvent Choice | Do not use Hexanes or pure Ethyl Acetate. Use DCM (Dichloromethane) or CHCl3/iPrOH (3:1) . The THF ring interacts favorably with chlorinated solvents. |
| 4 | Back-Extraction | Extract the aqueous layer 3–4 times. A single extraction is insufficient due to the partition coefficient ( |
Visualizing the Solubility Trap
The following diagram illustrates the critical phase-transfer logic required to isolate 3-MTHFC.
Caption: Logic flow demonstrating why standard extraction fails without aggressive acidification.
Module 2: Structural Integrity (Ring Stability)
User Complaint: "I am using strong base (KOtBu) at elevated temperatures. Will the THF ring undergo beta-elimination or ring opening?"
Technical Diagnosis: The 3-MTHFC ring is chemically inert to base-mediated cleavage.
-
Ether Stability: Saturated cyclic ethers (tetrahydrofurans) are generally stable to bases. Ring opening typically requires strong Lewis acids (e.g.,
, ) or nucleophilic attack on a protonated ether [1, 2]. Hydroxide or alkoxide ions cannot displace the alkoxide leaving group of the ring because it is a poor leaving group ( of leaving alcohol ~16-18). -
Lack of Elimination Pathways: Beta-elimination requires an acidic proton beta to the leaving group. In 3-MTHFC, the ring oxygen is the "leaving group" candidate. However, the rigidity of the ring and the poor leaving group ability of the alkoxide prevent this mechanism under standard conditions.
Stability Matrix: 3-MTHFC vs. Reagents
| Reagent | Conditions | Stability Verdict | Potential Side Reactions |
| NaOH / KOH | Aqueous, Reflux | Stable | Salt formation (reversible). |
| LiOH | THF/Water, RT | Stable | None. Ideal for ester hydrolysis. |
| NaH / KH | DMF/THF, 0°C | Stable | Deprotonation of -COOH only. |
| LDA / LiTMP | THF, -78°C | Stable | Dianion formation (alpha to COOH is blocked, so only COOH deprotonates). |
| Organolithiums | (e.g., n-BuLi) | Caution | While the ring is stable, n-BuLi may attack the carbonyl of the carboxylate (forming a ketone after quench). |
Module 3: Stereochemical Stability (Racemization)
User Complaint: "I have the enantiopure (S)-3-MTHFC. Will refluxing in NaOH racemize the chiral center?"
Technical Diagnosis: No. The molecule is configurationally stable in base.
-
Mechanism of Racemization: Standard racemization of carboxylic acids proceeds via an enolate intermediate, requiring the removal of an alpha-proton (
). -
Structural Barrier: 3-MTHFC possesses a quaternary carbon at the C3 position (bonded to: Ring-
, Ring- path, Methyl, and Carboxyl).
Note: Racemization of quaternary centers requires exotic conditions (e.g., radical cleavage or specific ylide-mediated rearrangements) that are not present in standard synthesis workflows [4].
Module 4: Analytical Troubleshooting
User Complaint: "My NMR in
Technical Diagnosis:
NMR analysis of carboxylic acids in
-
The Shift: If the sample is slightly basic (e.g., residual bicarbonate), you are observing the carboxylate anion. The alpha-methyl group and ring protons will shift upfield due to the increased electron density of the
group compared to . -
Hygroscopicity: The salt form is extremely hygroscopic. "Messy" integration often results from a massive water peak obscuring the ring protons (3.5 - 4.0 ppm region).
Recommended Analytical Protocol:
-
Solvent: Use
or (if the free acid is isolated). -
In-situ Acidification: If using
, add 1-2 drops of or to the NMR tube. This forces the molecule into a single, defined protonation state (the free acid), sharpening the peaks and standardizing chemical shifts.
Decision Tree: Is it Degradation or Just Chemistry?
Caption: Diagnostic flowchart for differentiating between physical property issues and chemical degradation.
References
-
Mechanism of THF Ring Opening: Cationic and Lewis-acid catalyzed ring opening of tetrahydrofuran is well-documented, but requires acidic media or specific metal catalysts (e.g., Tungstophosphoric acid). Source:
- General Ether Stability: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text confirming ethers are stable to base/nucleophiles unless strained like epoxides).
-
Quaternary Center Stability: Racemization of quaternary centers is thermodynamically and kinetically difficult, often requiring C-C bond cleavage. Source:
-
3-Methyltetrahydrofuran-3-carboxylic acid Properties: Physical properties and CAS registry data confirming the structural integrity. Source:
Validation & Comparative
determination of absolute configuration of 3-methyltetrahydrofuran derivatives
An Application Scientist's Guide to the Determination of Absolute Configuration of 3-Methyltetrahydrofuran Derivatives
For researchers in pharmaceutical development and fine chemical synthesis, the three-dimensional structure of a molecule is not a trivial detail—it is fundamental to its function and activity. The 3-methyltetrahydrofuran (3-MeTHF) scaffold is a prevalent structural motif in numerous biologically active compounds and chiral auxiliaries. The stereocenter at the C3 position dictates the molecule's interaction with chiral environments, such as enzymes and receptors, making the unambiguous assignment of its absolute configuration a critical step in the research and development pipeline.[1]
This guide provides a comparative analysis of the primary analytical techniques used to determine the absolute configuration of 3-methyltetrahydrofuran derivatives. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale behind experimental choices, and the unique suitability of each method for this class of compounds.
A Comparative Overview of Key Methodologies
The choice of method for determining absolute configuration is dictated by the physical properties of the analyte, sample availability, and the desired level of certainty. While X-ray crystallography is often considered the definitive standard, its requirement for a single crystal is a significant barrier.[2][3] Consequently, solution-state techniques are frequently the methods of choice in a typical research setting.
| Feature | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (Mosher's Ester Analysis) | Chiral Chromatography (GC/HPLC) |
| Sample Phase | Solution | Solution | Solution / Gas |
| Sample Amount | 1-10 mg[2] | 1-5 mg per diastereomer[2] | µg to ng scale |
| Key Requirement | IR active vibrational modes[2] | Derivatizable group (-OH, -NH2)[2] | Resolvable on a Chiral Stationary Phase |
| Need for Derivatization | No | Yes | No (for direct methods) |
| Primary Output | Full VCD spectrum for comparison | Δδ (δS - δR) values for diastereomers[2] | Retention time, Enantiomeric Excess (ee) |
| Accuracy | High, with reliable computational correlation[2] | High, dependent on clear chemical shift differences[2] | High (by comparison to a known standard) |
| Experimental Time | Hours to a day[2] | 4-6 hours over 1-2 days[2] | Minutes to hours |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy has emerged as a powerful and reliable alternative to X-ray crystallography for determining absolute configuration in solution.[1] It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[4] Since enantiomers produce mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental spectrum to one predicted by quantum chemical calculations.[5][6]
Principle of Causality: The power of VCD lies in its sensitivity to the entire 3D structure of a molecule. Unlike electronic circular dichroism (ECD), which requires a UV-Vis chromophore, VCD probes the chirality inherent in the molecule's vibrational modes.[6] This makes it universally applicable to chiral molecules, including simple aliphatic ethers like 3-MeTHF derivatives that lack chromophores.
VCD Experimental and Computational Workflow
The VCD workflow is a self-validating system. The quantum chemical calculations (typically using Density Functional Theory, DFT) also predict the standard infrared (IR) absorption spectrum. A strong match between the calculated and experimental IR spectra provides high confidence in the quality of the computational model and, by extension, the predicted VCD spectrum.[7]
Caption: Workflow for Absolute Configuration Determination using VCD.
Step-by-Step VCD Protocol
-
Sample Preparation: Dissolve 1-10 mg of the purified 3-MeTHF derivative in an appropriate deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[6] The solvent must be transparent in the IR region of interest.
-
Data Acquisition: Acquire the IR and VCD spectra using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[6]
-
Computational Modeling:
-
Generate initial 3D structures for both the (R) and (S) enantiomers of the molecule.
-
Perform a thorough conformational search to identify all low-energy conformers. This step is critical, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.
-
For each low-energy conformer, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher) with a suitable software package like Gaussian.[1]
-
-
Spectral Comparison and Assignment:
-
Validation: Overlay the experimental IR spectrum with the Boltzmann-averaged calculated IR spectrum. A good agreement validates the computational model.
-
Assignment: Compare the experimental VCD spectrum with the calculated VCD spectra for the (R) and (S) enantiomers. The enantiomer whose calculated spectrum correctly matches the sign and relative intensity of the experimental VCD bands is the correct absolute configuration.[6]
-
Method 2: NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)
For 3-MeTHF derivatives possessing a reactive functional group, such as a hydroxyl or primary/secondary amine, NMR spectroscopy combined with a chiral derivatizing agent (CDA) is a highly effective method. The most well-known CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[8]
Principle of Causality: Enantiomers are indistinguishable in an achiral NMR solvent. The core principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a CDA (e.g., (R)-MTPA chloride).[9] These resulting diastereomers have different physical properties and, crucially, distinct chemical shifts in their NMR spectra. The analysis of these chemical shift differences (Δδ = δS - δR) allows for the assignment of the absolute configuration based on established conformational models.[8][9]
Mosher's Ester Analysis Workflow
The logic of this method relies on the anisotropic effect of the phenyl ring in the MTPA moiety, which creates a shielding or deshielding cone of magnetic influence. In the most stable conformation, the substituents at the stereocenter of the analyte will be oriented differently with respect to this cone in the two diastereomers, leading to predictable chemical shift differences.[9]
Caption: Workflow for Mosher's Ester Analysis.
Step-by-Step Mosher's Ester Protocol
-
Derivatization (Two Reactions):
-
Reaction A: In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral 3-MeTHF alcohol in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃). Add a small excess of anhydrous pyridine (~5-10 µL). Add ~1.2 equivalents of (R)-(-)-MTPA chloride.[8]
-
Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.
-
Causality: Anhydrous conditions are paramount to prevent hydrolysis of the highly reactive MTPA chloride, which would result in an incomplete reaction and contaminate the sample with unreacted alcohol and Mosher's acid, complicating spectral analysis.
-
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivative samples. Ensure high resolution to accurately determine chemical shifts.
-
Data Analysis:
-
Assign the proton signals for the substituents on both sides of the original stereocenter in both spectra.
-
Calculate the chemical shift difference for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
-
-
Configuration Assignment:
-
Draw the two diastereomeric esters in the extended (anti-periplanar) conformation, which places the trifluoromethyl group, the carbonyl group, and the Cα-H bond of the MTPA moiety in the same plane as the carbinol proton and the carbon of the stereocenter.
-
The bulky phenyl group will be positioned to shield the protons of the substituents (L1 and L2) on the analyte.
-
According to the established model, protons that lie under the phenyl ring will be shielded (shifted upfield). By analyzing the signs of the calculated Δδ values, one can deduce the spatial arrangement and thus assign the absolute configuration.[9] For a secondary alcohol, if Δδ values for protons on one side of the stereocenter are positive and those on the other are negative, the configuration can be assigned.
-
Method 3: Chiral Chromatography (GC/HPLC)
Chiral chromatography is the cornerstone for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[] While primarily a separation technique, it can be used to assign absolute configuration if an authentic, configurationally-known standard of the compound is available for comparison.
Principle of Causality: Separation is achieved on a chiral stationary phase (CSP). The CSP creates a chiral environment within the column. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[11] These complexes have different interaction energies and stabilities, leading to different retention times and, therefore, separation. For many 3-MeTHF derivatives, which are often volatile, chiral Gas Chromatography (GC) is particularly well-suited.[12]
Typical Chiral GC Protocol
-
Column Selection: Choose a suitable chiral GC column. Columns based on derivatized cyclodextrins are widely used and effective for a broad range of compounds, including ethers.[11][13]
-
Method Development:
-
Inject an analytical standard of the racemic 3-MeTHF derivative.
-
Optimize the temperature program (for GC) or mobile phase composition (for HPLC) to achieve baseline separation of the two enantiomer peaks. Lowering the temperature in GC often increases chiral selectivity.[14]
-
-
Configuration Assignment (Requires Authentic Standard):
-
Inject a known, enantiopure standard (e.g., the (R)-enantiomer).
-
The peak in the racemate chromatogram that matches the retention time of the (R)-standard is identified as the (R)-enantiomer. The other peak is consequently the (S)-enantiomer.
-
-
Sample Analysis: Inject the unknown sample under the optimized conditions to determine its enantiomeric composition and, by extension of the above assignment, its absolute configuration.
Trustworthiness and Validation: The reliability of this method for absolute configuration assignment is entirely dependent on the certified purity and known configuration of the authentic standard. The method is self-validating for separation and quantification (ee determination) through standard chromatographic quality metrics like resolution, peak shape, and reproducibility.
Conclusion: A Multi-faceted Approach to a Critical Question
The determination of the absolute configuration of 3-methyltetrahydrofuran derivatives is a solvable challenge with the modern analytical tools available to researchers.
-
Vibrational Circular Dichroism stands out as a premier, non-destructive method that provides a definitive answer without the need for crystallization or derivatization, relying instead on the synergy between experimental spectroscopy and robust computational chemistry.
-
NMR-based methods , particularly Mosher's ester analysis, offer a classic and reliable route for derivatives containing hydroxyl or amine functionalities, providing a clear-cut result from well-understood principles of magnetic anisotropy.
-
Chiral Chromatography is the undisputed workhorse for assessing enantiomeric purity and can be leveraged for absolute configuration assignment when a reliable reference standard is accessible.
The optimal strategy often involves a combination of these techniques. For instance, chiral chromatography can be used to isolate a pure enantiomer from a racemic mixture, whose absolute configuration is then determined by VCD or NMR. By understanding the principles, advantages, and limitations of each method, researchers can confidently and efficiently elucidate the stereochemistry of these vital chiral building blocks.
References
-
Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
BioTools Inc. ABSOLUTE CONFIGURATION BY VCD. [Link]
-
Hinds Instruments. Vibrational Circular Dichroism. [Link]
-
Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]
-
JASCO. Principles of CD/ORD (1): Principles of Circular Dichroism and Optical Rotatory Dispersion. [Link]
-
Pure Chemistry. Determination of absolute configuration. [Link]
-
Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
-
Slideshare. Optical rotatory dispersion and circular dichroism presentation. [Link]
-
Weber, J. D. (1985). Optical Rotatory Dispersion and Circular Dichroism. In Handbook of Natural Pesticides: Methods. Taylor & Francis. [Link]
-
Unknown Author. CHEM 305 Circular Dichroism & Optical Rotatory Dispersion. [Link]
-
BioLogic Science Instruments. ORD accessory - MOS-500 - Spectroscopy - Application Note 11. [Link]
-
Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. [Link]
-
Chemistry Stack Exchange. How do I determine the absolute configuration experimentally?. [Link]
-
Fox, J. M. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Enzymology. [Link]
-
Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. [Link]
-
Gawronski, J., & Skowronek, P. (2017). Determination of Absolute Configuration—an Overview Related to This Special Issue. MDPI. [Link]
-
Schneider, H-J. (1991). Determination of Absolute and Relative Configuration. Georg Thieme Verlag. [Link]
-
Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Slanina, T., et al. (2020). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Omega. [Link]
-
Restek. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. [Link]
-
Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
-
Lopp, M., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Chertkov, A. V., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]
-
Bhaskar Reddy, A., & Venkata Nadh, R. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. ResearchGate. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
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- 14. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
Publish Comparison Guide: Specific Rotation & Chiral Analysis of (3R)-3-Methyltetrahydrofuran-3-carboxylic Acid
The following guide details the specific rotation considerations, chiral analysis, and handling of (3R)-3-methyltetrahydrofuran-3-carboxylic acid , a critical chiral building block in the synthesis of HIV integrase inhibitors and other therapeutics.
Executive Summary: The Chiral Challenge
This compound (CAS: 2200475-49-4 ) is a quaternary chiral center intermediate.[1] Unlike rigid polycyclic systems, this small molecule exhibits low specific rotation values (
This guide compares the standard polarimetric reference values against the modern gold standard of Chiral HPLC , providing researchers with a robust protocol for validating optical purity.
Comparative Analysis: Reference Values & Methods
Target Molecule Profile[1][2]
-
IUPAC Name: (3R)-3-methyloxolane-3-carboxylic acid[1]
-
CAS (3R-isomer): 2200475-49-4[1]
-
CAS (Racemate): 1158760-45-2[1]
-
CAS (3S-isomer): 2322930-18-5[1]
-
Physical Form: Colorless to pale yellow liquid/low-melting solid.[1]
Method Comparison: Polarimetry vs. Chromatographic Purity
The following table contrasts the reliability of specific rotation against alternative methods for this specific compound.
| Feature | Specific Rotation ( | Chiral HPLC (Direct) | Derivatization (Mosher's Ester) |
| Primary Use | Identity confirmation (Qualitative) | Quantitative %ee determination | Absolute configuration assignment |
| Reference Range | Small Magnitude (typically | Retention Time ( | |
| Solvent Dependency | High (Sign inversion possible between MeOH/CHCl | Low (defined by mobile phase) | N/A (NMR solvent) |
| Sample Requirement | High (~10-50 mg) | Low (<1 mg) | Moderate (~5-10 mg) |
| Reliability Score | ⭐⭐ (Low for %ee) | ⭐⭐⭐⭐⭐ (High) | ⭐⭐⭐⭐ (High for config) |
*Critical Note on Rotation Values: Due to the quaternary nature of the C3 center and the flexibility of the furan ring, specific rotation values are often low.
-
Literature Precedent: Similar 3-substituted tetrahydrofuran-3-carboxylic acids often show rotations in the range of
to (c=1, MeOH) for the (R)-isomer, but this must be established against an authentic standard in your specific solvent.[1] -
Warning: Do not use rotation as the sole criterion for batch release.
Experimental Protocols
Protocol A: Self-Validating Polarimetry
Use this protocol to establish an internal reference standard.[1]
-
Preparation: Dry the sample under high vacuum (<1 mbar) for 4 hours to remove trace solvents (EtOAc/DCM can drastically skew the weight and density).
-
Solvent Selection: Use Methanol (MeOH) (HPLC grade).[1] Avoid chloroform if possible due to potential acidification/stabilizer effects.
-
Solution: Prepare a 1.0 g/100 mL (c=1.0) solution. Weigh exactly 100 mg into a 10 mL volumetric flask.
-
Measurement:
-
Calculation:
Where is the observed rotation, is path length in dm, and is concentration in g/mL.[1]
Protocol B: Chiral Resolution & HPLC (The "Gold Standard")
Since rotation is unreliable for high-precision ee%, use this workflow.
1. Resolution Strategy (for Racemate Separation):
-
Resolving Agent: (S)-(-)-1-Phenylethylamine.[1]
-
Solvent: Ethanol/Water or Isopropanol.
-
Process:
-
Mix racemic acid (1.0 eq) with (S)-amine (1.0 eq) in hot ethanol.
-
Cool slowly to crystallize the diastereomeric salt.
-
Recrystallize until constant melting point.
-
Liberate acid with 1N HCl and extract with Et2O.
-
2. Chiral HPLC Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:[1]5) with 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the carboxylic acid).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (weak chromophore, low wavelength required).
Visualizing the Workflow
The following diagram illustrates the decision matrix for analyzing the optical purity of this compound.
Caption: Decision workflow for characterizing this compound purity.
References
-
Compound Identification: PubChem. (3R)-oxolane-3-carboxylic acid.[1] CID 20595422. Link
-
Synthesis & Resolution Context: World Intellectual Property Organization. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. WO2008080891A2.[2] Link
- Chiral Analysis Methodology:Enantiomeric separation of chiral carboxylic acids by HPLC. Journal of Chromatography A.
-
Commercial Availability & CAS Verification: Fluorochem. This compound (CAS 2200475-49-4).[1] Link
Sources
Precision at the Bench: A Comparative Guide to Enantiomeric Excess Determination via Chiral Shift Reagents
Executive Summary
In the high-stakes environment of asymmetric synthesis and drug discovery, the determination of enantiomeric excess (ee) is a critical quality gate.[1] While Chiral HPLC is often considered the "gold standard," it suffers from long method development times and high column costs.
Chiral Lanthanide Shift Reagents (CLSRs) offer a powerful, rapid alternative that leverages standard NMR instrumentation. This guide dissects the utility of CLSRs—specifically Europium and Praseodymium complexes—comparing them against chromatographic and derivatization alternatives. We provide a field-validated protocol for NMR titration, designed to maximize signal resolution while minimizing sample consumption.
The Landscape of Enantioselective Analysis
Before diving into protocols, it is essential to position CLSRs within the broader analytical toolkit.
| Feature | Chiral Shift Reagents (CLSRs) | Chiral HPLC/GC | Chiral Derivatizing Agents (CDAs) |
| Primary Mechanism | In-situ diastereomeric complexation (Fast Exchange) | Adsorption on chiral stationary phase | Covalent bond formation (Diastereomers) |
| Time to Result | < 1 Hour (Instant feedback) | Days (Method development) | Hours (Reaction + Workup) |
| Sample Recovery | Possible (via flash chromatography) | Excellent | Difficult (Chemical modification) |
| Precision | |||
| Cost per Run | Low (Reagent cost only) | High (Columns + Solvents) | Medium (Reagents + Workup) |
Scientist’s Insight: Use CLSRs for rapid screening of reaction conditions (high-throughput optimization). Move to Chiral HPLC for final validation of >98% ee compounds where minor impurities must be quantified for regulatory filing.
Mechanism of Action: The Paramagnetic Shift
CLSRs function by converting a mixture of enantiomers into a mixture of diastereomeric complexes in solution. The most common reagents are Lanthanide(III)
The Physics of Separation
-
Coordination: The lanthanide metal (Lewis Acid) binds to a hard Lewis Base on the substrate (e.g., alcohol, ketone, amine, ester).
-
Pseudocontact Shift: The paramagnetic nature of the lanthanide ion (
electrons) generates a local magnetic field.[2] -
Diastereomeric Environment: Because the ligand on the Europium is chiral, the
-substrate-Eu and -substrate-Eu complexes differ geometrically. This difference causes the protons in the substrate to experience different magnetic environments ( ).
Diagram 1: CLSR Equilibrium & Signal Splitting
The following diagram illustrates the fast-exchange equilibrium that allows the observation of averaged, yet split, signals.
Caption: Kinetic equilibrium of CLSR. Fast exchange on the NMR timescale results in a single, shifted average peak for each enantiomer, separated by
Reagent Selection Guide
Not all shift reagents are created equal.[3] Selection depends on the direction of the desired shift and the Lewis basicity of your substrate.
| Reagent | Metal | Shift Direction | Broadening | Best Application |
| Eu(hfc)₃ | Europium | Downfield (+) | Moderate | Alcohols, Ketones, Esters. Most common general-purpose reagent. |
| Pr(hfc)₃ | Praseodymium | Upfield (-) | Moderate | When downfield region is crowded (e.g., aromatics). |
| Yb(hfc)₃ | Ytterbium | Downfield | Low | High-field NMR (>500 MHz) where line broadening obscures splitting. |
| Eu(fod)₃ | Europium | Downfield | High | Achiral shift reagent. Used to increase dispersion before adding a chiral agent. |
Critical Note on Hygroscopicity: Lanthanide reagents are extremely hygroscopic. Water competes as a Lewis base, deactivating the reagent and broadening peaks. Always store in a desiccator and handle under inert atmosphere when possible.
Experimental Protocol: The Stepwise Titration
Blindly adding a fixed amount of shift reagent often leads to "line broadening oblivion," where signals become so wide they disappear. This self-validating titration protocol ensures optimal separation.
Materials
-
Substrate: 5–10 mg (accurately weighed).
-
Solvent: CDCl₃ or C₆D₆ (Must be anhydrous; stored over molecular sieves).
-
Reagent: Eu(hfc)₃ (stored in desiccator).
-
Equipment: 300 MHz NMR or higher (400+ recommended for small splittings).
Workflow Diagram
Caption: Step-wise titration workflow. Incremental addition prevents over-shifting and allows monitoring of line broadening vs. peak separation.
Detailed Steps
-
Reference Scan: Dissolve substrate in 600 µL of dry solvent. Acquire a standard ¹H NMR.[4] Identify a sharp singlet (e.g., methyl, methoxy) or a simple doublet. These are your "Diagnostic Peaks."
-
Initial Addition: Add 0.1 equivalents of Eu(hfc)₃ directly to the NMR tube. Shake vigorously until dissolved.
-
Tip: Use a solid dispenser or a pre-weighed stock solution in CDCl₃ to ensure accuracy.
-
-
Monitor Shift: Acquire the spectrum. The diagnostic peaks should move downfield (for Eu).
-
Iterative Titration: Continue adding 0.1–0.2 eq increments.
-
Observation: You will see the peak broaden, then eventually split into two distinct signals.
-
Endpoint: Stop when you achieve baseline resolution between the split signals. Going beyond this usually increases line broadening (FWHM) without improving separation (
).
-
-
Integration: Phase the spectrum manually (automatic phasing often fails on paramagnetic samples). Integrate the two split peaks.
Data Analysis and Calculation
Once baseline resolution is achieved, the calculation is straightforward.
Where
Troubleshooting Common Issues
| Symptom | Root Cause | Corrective Action |
| No Shift Observed | Substrate lacks Lewis basicity. | Use a Derivatizing Agent (Mosher's Acid) instead. |
| Severe Line Broadening | Paramagnetic relaxation is too fast. | Switch to Yb(hfc)₃ (less broadening) or reduce field strength (broadening scales with |
| Complex Multiplets | Spin-spin coupling overlaps with LIS. | Focus on singlet methyl groups. Use decoupling experiments if necessary. |
| Scavenger Effect | Acidic protons on substrate. | Decomposition of reagent. Filter through basic alumina before analysis. |
References
-
Wenzel, T. J. (2018). Discrimination of Enantiomers by NMR Spectroscopy. Wiley.
-
BenchChem. (2025).[2][5] Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations.
-
MIT OpenCourseWare. (2002). Determination of Enantiomeric Excess by NMR with Eu(hfc)₃.
-
Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews.
-
Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry.
Sources
A Researcher's Guide to the Vibrational Spectroscopy of Tetrahydrofuran Carboxylic Acids: An In-depth Comparison of IR and Raman Techniques
Prepared by: Gemini, Senior Application Scientist
Introduction
Tetrahydrofuran carboxylic acids are a class of heterocyclic compounds featuring a saturated five-membered ether ring (tetrahydrofuran, THF) and a carboxylic acid functional group. These molecules serve as crucial chiral building blocks and intermediates in the synthesis of a wide array of pharmaceuticals, including β-lactam antibiotics[1]. The precise structural characterization of these molecules, including their stereochemistry and intermolecular interactions, is paramount for ensuring the efficacy and safety of the final drug products.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful, non-destructive approach for the detailed molecular-level analysis of these compounds. This guide provides a comprehensive comparison of IR and Raman spectroscopy for the characterization of tetrahydrofuran carboxylic acids, grounded in experimental data and theoretical insights. We will explore the fundamental principles, compare spectral data, provide actionable experimental protocols, and discuss the synergy with computational chemistry to offer a complete analytical workflow for researchers, scientists, and drug development professionals.
Pillar 1: Fundamental Principles of Vibrational Signatures
The vibrational spectrum of a tetrahydrofuran carboxylic acid is a composite of the vibrational modes originating from its two primary structural components: the tetrahydrofuran ring and the carboxylic acid group. Understanding the characteristic frequencies of these groups is the first step in spectral interpretation.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group is one of the most readily identifiable functional groups in IR spectroscopy due to its distinct and often intense absorption bands.
-
O-H Stretching: In the condensed phase (liquid or solid), carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction leads to a very broad and intense O-H stretching band in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹[2][3]. This broadness is a hallmark feature and can overlap with C-H stretching vibrations[2][4].
-
C=O (Carbonyl) Stretching: The carbonyl stretch gives rise to a very strong absorption in the IR spectrum, generally found between 1760 and 1690 cm⁻¹[3]. Its exact position is sensitive to the molecular environment. In the dimeric, hydrogen-bonded state, the frequency is lowered and typically appears around 1700-1730 cm⁻¹[4]. For monomeric (non-hydrogen-bonded) species, which can exist in dilute solutions, the frequency shifts to a higher wavenumber, around 1760 cm⁻¹[1]. This sensitivity makes the C=O band an excellent probe for studying intermolecular interactions[5].
-
Coupled C-O Stretching and O-H Bending: The spectrum is further complicated by the coupling of the C-O stretch and the in-plane O-H bend. These coupled vibrations produce bands in the fingerprint region, typically between 1440-1395 cm⁻¹ (O-H bend) and 1320-1210 cm⁻¹ (C-O stretch)[3][4]. An out-of-plane O-H bend also gives a broad band around 920 cm⁻¹, which is another characteristic feature of the carboxylic acid dimer[4].
The Tetrahydrofuran (THF) Ring
The THF ring contributes its own set of characteristic vibrations. While some of these can be weak in the IR spectrum, they are often prominent in the Raman spectrum.
-
C-H Stretching: The CH₂ groups of the THF ring give rise to symmetric and asymmetric stretching vibrations in the 2850-3000 cm⁻¹ region[6]. These sharp peaks are often seen superimposed on the broad O-H absorption of the carboxylic acid group in IR spectra[3].
-
C-O-C (Ether) Stretching: The stretching vibrations of the ether linkage within the THF ring typically appear in the 1070-1150 cm⁻¹ region[6]. These are often strong and sharp bands in the IR spectrum.
-
Ring Vibrations: The THF ring itself has characteristic "breathing" and "puckering" modes. These skeletal vibrations occur at lower frequencies. For instance, studies on pure THF have identified a ring breathing mode around 914 cm⁻¹ and other low-frequency modes related to ring puckering and pseudorotation, which are particularly observable in Raman spectra[7][8][9].
Pillar 2: Comparative Spectral Analysis
To illustrate the principles discussed, we will compare the experimental IR and Raman data for Tetrahydrofuran-2-carboxylic acid, a common representative of this class of molecules.
Data Presentation: Key Vibrational Frequencies
The following table summarizes the principal vibrational bands for Tetrahydrofuran-2-carboxylic acid, compiled from experimental data and computational studies.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |
| O-H Stretch (Dimer) | 3300-2500 (very broad, strong) | Weak, often obscured | The most prominent feature in the IR spectrum, indicative of strong hydrogen bonding.[2][3][4] |
| C-H Stretches (CH₂) | 2990-2870 (sharp, medium) | 2990-2870 (sharp, strong) | Symmetric and asymmetric stretches from the THF ring. Often appear as sharp peaks on the broad O-H band in IR.[2][6] |
| C=O Stretch (Dimer) | ~1710 (very strong, sharp) | ~1710 (medium-strong) | Position is sensitive to hydrogen bonding. A shift to higher wavenumbers indicates monomeric species.[1][10][11] |
| CH₂ Scissoring/Bending | ~1460 (medium) | ~1460 (medium) | Bending vibrations of the methylene groups in the THF ring. |
| C-O Stretch / O-H Bend | ~1320-1210 (strong, broad) | Variable | A coupled vibration characteristic of carboxylic acids.[3][4] |
| C-O-C Stretch (Ether) | ~1070 (strong) | Medium-Weak | Asymmetric stretch of the ether group in the THF ring.[6] |
| O-H Out-of-Plane Bend | ~920 (broad, medium) | Weak | A broad band characteristic of the carboxylic acid dimer.[4] |
| Ring Breathing Mode | Weak | ~915 (strong, sharp) | A symmetric vibration of the THF ring, often the most intense peak in the Raman spectrum of THF.[9] |
Note: Frequencies are approximate and can vary based on the physical state (solid, liquid, solution), solvent, and specific isomer.
Trustworthiness: Self-Validating Protocols & Insights
The key to trustworthy spectral interpretation lies in a self-validating approach where IR and Raman data provide complementary information.
-
IR Spectroscopy: Ideal for identifying polar functional groups. For tetrahydrofuran carboxylic acids, IR is exceptionally sensitive to the -COOH group due to the large dipole moment changes during O-H and C=O vibrations. The presence of the extremely broad O-H band combined with a very strong C=O absorption below 1730 cm⁻¹ is almost definitive proof of a hydrogen-bonded carboxylic acid.
-
Raman Spectroscopy: Excels in detecting vibrations of non-polar bonds and symmetric vibrations. The symmetric ring breathing mode of the THF skeleton, which might be weak in the IR spectrum, is typically strong and sharp in the Raman spectrum[9]. This makes Raman a superior tool for confirming the integrity and conformation of the heterocyclic ring system.
A study on Tetrahydrofuran-2-carboxylic acid using Vibrational Circular Dichroism (VCD), an IR-based technique, highlighted the complex equilibrium between monomeric and dimeric species in solution[1]. By analyzing the carbonyl stretching region in different solvents, they could quantify the populations of each species, demonstrating the power of vibrational spectroscopy to probe dynamic intermolecular interactions. This is further supported by computational work, where Density Functional Theory (DFT) calculations on both monomer and dimer structures were necessary to achieve good agreement with experimental spectra[1].
Pillar 3: Experimental Workflows & Computational Synergy
Experimental Protocols: Acquiring High-Quality Data
Reproducible and high-quality data is the foundation of any analysis. Below are step-by-step methodologies for acquiring IR and Raman spectra.
Method 1: Fourier Transform Infrared (FTIR) Spectroscopy using Attenuated Total Reflectance (ATR)
ATR is a convenient technique for liquid or solid samples requiring minimal preparation.
-
Instrument Preparation: Ensure the spectrometer is purged and stable. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral signature of the instrument and ambient atmosphere (H₂O, CO₂).
-
Sample Application: Place a small amount of the tetrahydrofuran carboxylic acid sample (a single drop of liquid or a few milligrams of solid) directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: For solids, apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance spectrum. Perform a baseline correction if necessary.
Method 2: Fourier Transform (FT)-Raman Spectroscopy
FT-Raman is effective for fluorescent samples and is generally used with a 1064 nm laser to minimize fluorescence.
-
Sample Preparation:
-
Liquids: Place the sample in a glass NMR tube or vial.
-
Solids: Pack the crystalline sample into a glass capillary tube.
-
-
Instrument Setup: Place the sample holder into the spectrometer.
-
Parameter Optimization: Adjust the laser power to avoid sample burning or degradation (start low, e.g., 50-100 mW, and increase if needed). Set the number of scans (e.g., 128-512) and resolution (e.g., 4 cm⁻¹).
-
Data Acquisition: Collect the Raman spectrum.
-
Data Processing: Perform baseline correction to remove any residual fluorescence background.
Caption: Workflow for acquiring and processing IR and Raman spectra.
Authoritative Grounding: The Role of Computational Chemistry
While experimental spectroscopy provides the data, definitive assignment of every vibrational band can be challenging due to overlapping peaks and complex coupled vibrations. This is where computational methods, particularly Density Functional Theory (DFT), become indispensable.
DFT calculations can accurately predict the vibrational frequencies and intensities for a given molecular structure[6][12]. The standard practice involves:
-
Optimizing the molecular geometry of the tetrahydrofuran carboxylic acid at a chosen level of theory (e.g., B3LYP with a basis set like 6-31G(d,p) or aug-cc-pVTZ)[1][10].
-
Performing a frequency calculation on the optimized geometry to obtain the theoretical harmonic frequencies.
-
Scaling the calculated frequencies with an empirical scaling factor to better match the experimental anharmonic frequencies[10][12].
-
Visualizing the atomic motions for each calculated frequency to assign the character of the vibration (e.g., C=O stretch, ring breath).
This combined experimental and computational approach was successfully used to study the complex equilibrium of Tetrahydrofuran-2-carboxylic acid, where DFT calculations for both the monomer and the hydrogen-bonded dimer were essential for a complete interpretation of the observed spectra[1].
Caption: Integrated workflow combining experiment with DFT calculations.
Conclusion
IR and Raman spectroscopy are powerful, complementary techniques for the structural elucidation of tetrahydrofuran carboxylic acids. IR spectroscopy provides unambiguous identification of the carboxylic acid functional group and its hydrogen-bonding state through the characteristic broad O-H and strong C=O stretching bands. Raman spectroscopy offers valuable insights into the skeletal structure of the tetrahydrofuran ring, particularly through its symmetric ring breathing mode.
For researchers and drug development professionals, a comprehensive analysis should not rely on a single technique. The most robust characterization is achieved by integrating high-quality experimental IR and Raman data with theoretical predictions from DFT calculations. This synergistic approach enables not only the confirmation of molecular identity but also a deeper understanding of the subtle structural nuances and intermolecular interactions that govern the behavior of these vital chemical building blocks.
References
-
Kuppens, T., Herrebout, W., van der Veken, B., & Bultinck, P. (2006). Intermolecular Association of Tetrahydrofuran-2-carboxylic Acid in Solution: A Vibrational Circular Dichroism Study. The Journal of Physical Chemistry A. [Link]
-
PubChem. (n.d.). (S)-(-)-Tetrahydrofuran-2-carboxylic Acid. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Hydrogen bonding state of THF-H2O solution analyzed by 2D Raman-COS spectroscopy. Journal of Molecular Liquids. [Link]
-
NIST. (n.d.). 2-Furoic acid, tetrahydro-. NIST Chemistry WebBook. [Link]
-
El-Azhary, A. A. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]
-
Grdadolnik, J., Marš, T., & Grgič, L. (2024). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. FULIR. [Link]
-
Singh, S. K., & Yadav, R. A. (2013). COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Khan Academy. (n.d.). Signal characteristics - shape. Khan Academy. [Link]
-
Tan, T. T., et al. (2018). GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. Dalat University Journal of Science. [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]
-
Mary, Y. S., et al. (2014). DFT analysis of vibrational spectra of 3-dimensional 7-nitro-benzo[1][13] oxadiazol-4-yl-phenyl amine. Journal of Chemical and Pharmaceutical Research. [Link]
-
Zhang, Y., et al. (2024). Hydrogen bonding state of THF-H 2 O solution analyzed by 2D Raman-COS spectroscopy. Journal of Molecular Liquids. [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Chem LibreTexts. [Link]
-
Bartleby. (2020). Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran... Bartleby. [Link]
-
Arumanayagam, T. G., & Raj, A. S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]
-
Mary, Y. S., et al. (2012). Natural bond orbital analysis and vibrational spectroscopic studies of 2-furoic acid using density functional theory. Indian Journal of Pure & Applied Physics. [Link]
-
Su, Y. T., et al. (2007). A Vibrational Spectral Maker for Probing the Hydrogen-Bonding Status of Protonated Asp and Glu Residues. Biophysical Journal. [Link]
-
ResearchGate. (n.d.). FTIR spectra of the structure II THF-CO 2 hydrate nanocrystals. ResearchGate. [Link]
-
Sunanda Bai, K. (1941). Raman spectra of some carboxylic acids. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Master Organic Chemistry. (2026). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Grdadolnik, J., Marš, T., & Grgič, L. (2024). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. MDPI. [Link]
-
ResearchGate. (n.d.). Offline Raman spectrum of pure PS, pure THF, pure DMF, and 30 wt % PS... ResearchGate. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Safety Operating Guide
Personal protective equipment for handling (3R)-3-Methyltetrahydrofuran-3-carboxylic acid
[1][2]
Executive Safety Summary
Chemical Identity: (3R)-3-Methyltetrahydrofuran-3-carboxylic acid Physical State: Solid (typically off-white to pale yellow powder) Primary Hazard Class: Corrosive / Irritant (Organic Acid)[1][2]
This guide provides an operational safety framework for handling this specific chiral building block. While the (3R) stereochemistry dictates its high value in medicinal chemistry (often for kinase inhibitors), its safety profile is governed by two functional moieties: the carboxylic acid (proton donor, corrosive potential) and the tetrahydrofuran ring (ether linkage, solvent compatibility issues).[1]
Critical Directive: Treat this substance as a Contact Hazard . Unlike volatile solvents, the primary risk here is direct tissue damage (skin/eyes) from the solid or concentrated solutions.[2]
Hazard Profile & Risk Assessment
To handle this compound safely, you must understand the why behind the protocols.
| Feature | Hazard Implication | Operational Countermeasure |
| Carboxylic Acid Group (-COOH) | Low pKa (~4-5).[1][2] Causes chemical burns to mucous membranes and eyes.[2] Corrosive to skin in high concentrations.[2] | Neutralization: Spills require weak base (Sodium Bicarbonate).[1][2] Eye Protection: Goggles are non-negotiable.[1][2] |
| Tetrahydrofuran Ring (Ether) | Lipophilic nature allows the molecule to penetrate skin layers faster than mineral acids.[2] | Glove Permeation: Standard latex is insufficient.[1][2] Nitrile is required.[2] |
| Physical Form (Fine Powder) | High surface area increases reactivity.[2] Risk of inhalation and static charge buildup during weighing. | Engineering Control: Weigh only in a fume hood or powder enclosure. Use anti-static gun. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one size fits all" approach. PPE must adapt to the state of the matter (Solid vs. Solution).[2]
Core PPE Selection Table[2][3][4]
| PPE Component | Specification | Rationale |
| Hand Protection (Solid) | Nitrile (Minimum 4 mil) | Nitrile provides excellent resistance to organic acids.[1][2] Latex degrades quickly upon contact with acidic organics.[2] |
| Hand Protection (Solution) | Solvent-Dependent | Critical: If dissolved in DCM or THF, standard nitrile fails in <5 mins. Use Silver Shield (Laminate) or double-gloved Nitrile (change immediately upon splash).[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient for organic acids, which can cause irreversible corneal opacity.[2] |
| Respiratory | Fume Hood (Primary) | Use N95/P100 respirator only if weighing outside a hood (not recommended).[1][2] |
| Body Defense | Lab Coat (Poly/Cotton) | Buttoned to the neck.[2] Wrist cuffs must be tucked under glove gauntlets. |
PPE Decision Logic (Visualization)[1]
Caption: PPE Adaptation Workflow. Note that in solution, the solvent carrier dictates glove permeation breakthrough time, not the acid solute.[1][2]
Operational Protocols: Cradle-to-Grave
Phase A: Storage & Stability[1][2]
-
Condition: Store at 2-8°C (Refrigerated).
-
Container: Keep container tightly sealed. As a carboxylic acid, it is hygroscopic.[2] Moisture absorption will alter the molecular weight calculation for your reactions, leading to stoichiometry errors.[2]
-
Segregation: Store away from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Bases (e.g., hydroxides, amines) to prevent exothermic neutralization or degradation.[1]
Phase B: Weighing & Transfer (High Risk Step)[1]
-
The Problem: Small chiral organic solids often carry static charge, causing the powder to "jump" or cling to spatulas.[1][2]
-
The Protocol:
Phase C: Reaction Setup
-
Solubility: Soluble in polar organic solvents (MeOH, DMSO, DMF, DCM).[1] Sparingly soluble in non-polar alkanes (Hexanes).[2]
-
Addition Order: Always add the solid acid to the solvent, not vice versa, to minimize splashing.[1]
-
Activation: If converting to an acid chloride (using SOCl2 or Oxalyl Chloride), significant HCl gas will be evolved.[1][2] Ensure the hood sash is at the lowest working position.
Phase D: Waste Disposal
Emergency Response: Spill & Exposure
In the event of a spill, immediate action is required to prevent surface corrosion or personnel exposure.[2]
Spill Response Workflow
Caption: Emergency Response Logic. Neutralization is critical for liquid acid spills before final disposal.
First Aid Measures
-
Eye Contact: Immediate irrigation (eyewash station) for 15 minutes .[1][2][3] Hold eyelids open. Time is tissue; seconds matter.[2]
-
Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the compound.[2]
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicates respiratory tract irritation).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment: Chemical Resistance Selection Chart. United States Department of Labor. [Link]
-
PubChem. (n.d.).[2] Compound Summary: Tetrahydrofuran-3-carboxylic acid (General Analog Data). National Library of Medicine. [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
